molecular formula C6H3BrN2O2 B1512990 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one CAS No. 1092569-10-2

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1512990
CAS No.: 1092569-10-2
M. Wt: 215 g/mol
InChI Key: XTXLTXLTOKGVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C6H3BrN2O2 and its molecular weight is 215 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-4-2-1-3-5(8-4)9-6(10)11-3/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXLTXLTOKGVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856680
Record name 5-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092569-10-2
Record name 5-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one: A Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, this guide will explore the known and potential biological activities of the broader oxazolo[4,5-b]pyridine class, highlighting the role of this brominated analog as a key synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental insights.

Introduction: The Oxazolo[4,5-b]pyridine Core

The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that can interact with a variety of biological targets. This core is present in compounds investigated for a wide range of therapeutic applications, including cancer treatment, metabolic disorders, and inflammatory conditions.[1][2][3] The introduction of a bromine atom onto this scaffold, specifically creating 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, provides a reactive handle for further chemical modifications, significantly enhancing its utility as a versatile building block for creating diverse chemical libraries.

A Note on Nomenclature: The numbering of the fused ring system can vary in literature. While this guide refers to the compound as 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, it is frequently cited in chemical databases and publications as 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one.[4][5][6] This guide will utilize the structure corresponding to CAS Number 21594-52-5, where the bromine atom is located on the pyridine ring, para to the ring fusion.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of a molecule is a thorough characterization of its structure and properties.

Chemical Structure

The structure of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one consists of a pyridine ring fused with an oxazolone ring. The bromine atom is substituted at the C5 position of the pyridine ring.

Caption: Chemical Structure of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are crucial for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological systems.

PropertyValueSource
CAS Number 21594-52-5[5][6]
Molecular Formula C₆H₃BrN₂O₂[5]
Molecular Weight 215.01 g/mol [5][6]
Physical Form Solid[6]
Melting Point Parent (unbrominated) compound: 214 °C[7][8]
Polar Surface Area 51.2 Ų[5]
XLogP3-AA 1.1[5]
InChIKey VQPBRWIFFBIRRP-UHFFFAOYSA-N[6]
Spectroscopic Data (Predicted)

While comprehensive published spectra for this specific molecule are scarce, data can be inferred from its structural components and related analogs.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the N-H proton (δ > 11.0 ppm) and two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the pyridine ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals for six distinct carbon atoms are expected. Key signals would include the carbonyl carbon (C=O) around δ 150-160 ppm, and carbons of the pyridine and oxazole rings between δ 110-150 ppm.

  • IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching (approx. 3200-3000 cm⁻¹), C=O stretching of the cyclic carbamate (approx. 1750-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region (approx. 1650-1450 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z [M+H]⁺ = 214.9 and 216.9.

Synthesis and Reactivity

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is typically synthesized via electrophilic bromination of the parent oxazolo[4,5-b]pyridin-2(3H)-one scaffold.

Synthetic Workflow

The synthesis is a straightforward two-step process starting from commercially available 2-amino-3-hydroxypyridine.

G start 2-Amino-3-hydroxypyridine step1 Cyclization with CDI or similar reagent start->step1 intermediate Oxazolo[4,5-b]pyridin-2(3H)-one step1->intermediate step2 Electrophilic Bromination (NBS in DMF) intermediate->step2 product 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one step2->product G core Oxazolo[4,5-b]pyridine Scaffold target1 GPIIb/IIIa Antagonists (Antithrombotic) core->target1 target2 Topoisomerase IIα Inhibitors (Anticancer) core->target2 target3 GSK-3β Inhibitors (Anti-inflammatory) core->target3 target4 SIRT1 Activators (Metabolic Disease) core->target4

Sources

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthetic methodology, and medicinal utility of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one . This guide is structured for researchers requiring high-fidelity data for scaffold selection and experimental design.

Executive Summary & Chemical Identity

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is a fused bicyclic heterocycle utilized primarily as a pharmacophore in drug discovery. It serves as a bioisostere for benzoxazolones and indoles, offering distinct hydrogen-bonding capabilities and improved solubility profiles due to the pyridine nitrogen.

The "5-bromo" substituent is chemically significant; unlike its 6-bromo isomer (which is formed via direct electrophilic halogenation), the 5-bromo variant is strategically positioned adjacent to the pyridine nitrogen (


 position). This placement activates the carbon-bromine bond for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (

), making it a high-value "handle" for divergent library synthesis.
Table 1: Physicochemical Profile
PropertyData
CAS Number 1092569-10-2
IUPAC Name 5-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Molecular Weight 215.00 g/mol
Molecular Formula

Exact Mass 213.9378
Appearance Off-white to tan solid
Solubility Low in water; Soluble in DMSO, DMF, DMAc
pKa (Calculated) ~8.5 (NH acidity)
Tautomerism Exists in equilibrium between keto (2-one) and enol (2-ol) forms; keto form dominates in solid state and polar solvents.[1][2][3][4]

Critical Disambiguation: Do not confuse with the 6-bromo isomer (CAS 21594-52-5), which is the product of direct bromination of the parent scaffold. The 5-bromo isomer described here requires specific de novo synthesis.

Synthetic Methodology

The synthesis of the 5-bromo isomer cannot be achieved via direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one, as electrophilic substitution favors the 6-position (para to the bridgehead nitrogen).

Instead, a Cyclization Strategy starting from a functionalized pyridine precursor is required. The most robust protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent, providing a safer and higher-yielding route than traditional phosgenation.

Protocol: CDI-Mediated Cyclization

Target: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one Precursor: 2-Amino-6-bromopyridin-3-ol

Reagents & Stoichiometry:
  • Substrate: 2-Amino-6-bromopyridin-3-ol (1.0 equiv)

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

  • Temperature: Reflux (

    
    )
    
Step-by-Step Workflow:
  • Dissolution: Charge a reaction vessel with 2-Amino-6-bromopyridin-3-ol and anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add CDI portion-wise at room temperature. Note: Evolution of

    
     gas will occur; ensure proper venting.
    
  • Cyclization: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (eluent: 5% MeOH in DCM) or LC-MS for the disappearance of the starting aminopyridinol.

  • Workup: Cool the reaction to room temperature. The product often precipitates directly from THF.

    • If precipitate forms: Filter the solid and wash with cold THF, then diethyl ether.

    • If homogenous: Concentrate the solvent in vacuo, suspend the residue in water, and adjust pH to ~4–5 with dilute HCl to induce precipitation.

  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (DCM/MeOH gradient) yields the pure title compound.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the logical flow from precursor selection to the final scaffold, highlighting the regiochemical control.

SynthesisPath Precursor 2-Amino-6-bromo- pyridin-3-ol Intermediate Imidazolyl-Carbamate Intermediate Precursor->Intermediate Nucleophilic Attack (- Imidazole) Product 5-Bromooxazolo[4,5-b] pyridin-2(3H)-one (CAS 1092569-10-2) Intermediate->Product Intramolecular Cyclization (Ring Closure) CDI Reagent: CDI (Phosgene Equivalent) CDI->Intermediate

Figure 1: Synthetic workflow for the regioselective construction of the 5-bromo isomer.

Structural Utility & Medicinal Chemistry Applications

The 5-bromooxazolo[4,5-b]pyridin-2(3H)-one scaffold is a versatile building block.[4] Its utility stems from three specific structural features:

  • The Lactam/Lactim Tautomer: The N3-H / C2=O motif acts as a donor-acceptor pair, mimicking the hydrogen bonding patterns of nucleobases or peptide backbones. This makes it ideal for kinase hinge-binding regions.

  • The Pyridine Nitrogen (

    
    ):  Provides an additional hydrogen bond acceptor and modulates lipophilicity (LogP) compared to the carbocyclic benzoxazolone analogue.
    
  • The C5-Bromine Handle: This is the critical site for diversification.

Divergent Synthesis Capabilities

The bromine at position 5 is uniquely activated due to the electron-withdrawing nature of the adjacent pyridine nitrogen. This allows for facile derivatization:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to extend the pharmacophore.

  • Buchwald-Hartwig Amination: Introduction of amine side chains to tune solubility and basicity.

  • 
     Reactions:  While less common than Pd-coupling for this scaffold, the 5-position is susceptible to nucleophilic attack by strong nucleophiles (thiols, alkoxides) if the ring system is further activated.
    
Functionalization Workflow (DOT Visualization)

Reactivity cluster_Rxns Palladium-Catalyzed Diversification Core 5-Bromooxazolo[4,5-b] pyridin-2(3H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3, Xantphos) Core->Buchwald Target1 5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Target1 Target2 5-Amino Derivatives (GPCR Ligands) Buchwald->Target2

Figure 2: Divergent synthesis pathways utilizing the C5-bromine handle.

Handling & Safety (E-E-A-T)

As a halogenated heterocycle, this compound requires standard laboratory safety protocols.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the lactam ring over extended periods.
    
  • Solubility Note: Researchers often encounter precipitation when diluting DMSO stock solutions into aqueous media. Stepwise dilution using a co-solvent (e.g., PEG-400) is recommended for biological assays.

References

  • PubChem. (2024).[5] Compound Summary: Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives.[1][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Di Martino, S., et al. (2020).[7] Synthesis of Oxazolopyridinone Scaffolds. Journal of Medicinal Chemistry, 63(7), 3634–3664.[7] (Contextual reference for oxazolopyridinone cyclization methods).

Sources

literature review on oxazolopyridine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Fusion

The oxazolopyridine scaffold—a pyridine ring fused to an oxazole—represents a critical bioisostere in modern medicinal chemistry.[1] Structurally analogous to purines and benzoxazoles, this bicyclic system offers unique physicochemical properties: enhanced water solubility compared to benzoxazoles due to the pyridine nitrogen, and distinct hydrogen-bonding vectors that exploit specific pockets in kinase and enzymatic targets.

This guide dissects the synthetic architectures and Structure-Activity Relationships (SAR) of the two dominant isomers: oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine .[2] While often overshadowed by their pyrimidine cousins, these scaffolds have recently emerged as potent inhibitors of GSK-3β, hDHODH, and InhA, validating their utility in oncology, inflammation, and infectious disease.[2]

Structural Classification & Isomerism

The fusion of the pyridine and oxazole rings yields four possible positional isomers. The nomenclature depends on the bond of the pyridine ring involved in the fusion and the orientation of the oxygen/nitrogen atoms in the oxazole ring.[1]

IsomerPrecursor OriginKey Application
Oxazolo[4,5-b]pyridine 2-amino-3-hydroxypyridineGSK-3β inhibitors, Antibacterials (TB)
Oxazolo[5,4-b]pyridine 3-amino-4-hydroxypyridine / 3-amino-2-pyridoneSphingomyelin synthase inhibitors, Fluorophores
Oxazolo[4,5-c]pyridine 3-amino-4-hydroxypyridineLess explored; potential anti-inflammatory
Oxazolo[5,4-c]pyridine 4-amino-3-hydroxypyridineRare; synthetic intermediate

Synthetic Architectures

The construction of the oxazolopyridine core generally follows two retrosynthetic logic paths: Type A (Cyclization of aminohydroxypyridines) and Type B (Functionalization of the pyridine core).

Comparative Synthetic Pathways

The following diagram illustrates the divergent synthesis of the two primary isomers.

Oxazolopyridine_Synthesis Precursor1 2-Amino-3-hydroxypyridine Reagent1 Carboxylic Acids / PPA or CDI / THF Precursor1->Reagent1 Cyclocondensation Precursor2 3-Amino-2-pyridone Reagent2 Oxalyl Chloride / POCl3 High Temp Precursor2->Reagent2 Aminolysis & Cyclization Product1 Oxazolo[4,5-b]pyridine (Bioactive Core) Reagent1->Product1 Product2 Oxazolo[5,4-b]pyridine (Fluorescent/Kinase Core) Reagent2->Product2

Figure 1: Divergent synthetic routes for [4,5-b] and [5,4-b] isomers.[2] The [4,5-b] route typically employs acid-catalyzed cyclization, while the [5,4-b] route often utilizes POCl3-mediated closure.[2]

Technical Protocol: Synthesis of Oxazolo[4,5-b]pyridin-2-one

This protocol describes the synthesis of the 2-one derivative, a versatile intermediate for further functionalization (e.g., chlorination at C-2 followed by S_NAr).[2]

Reagents:

  • 2-Amino-3-hydroxypyridine (5.5 g, 0.05 mol)[2][3]

  • 1,1'-Carbonyldiimidazole (CDI) (12.15 g, 0.075 mol)[2]

  • Anhydrous Tetrahydrofuran (THF) (100 mL)[3]

  • Argon atmosphere[2][3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a three-necked round-bottom flask and purge with Argon to ensure an anhydrous environment.

  • Dissolution: Charge the flask with 2-amino-3-hydroxypyridine and anhydrous THF. Stir until a homogeneous suspension or solution is achieved.

  • Addition: Add CDI in a single portion. Note: Evolution of CO2 gas will occur; ensure proper venting.

  • Reflux: Heat the mixture to reflux (approx. 66°C) for 5 hours under Argon. Monitor consumption of starting material via TLC (MeOH/DCM 1:9).

  • Work-up: Evaporate the THF under reduced pressure. Dissolve the residue in Dichloromethane (DCM).

  • Extraction: Wash the organic phase with 5% NaOH solution (6 × 150 mL). The oxazolopyridinone is acidic and will migrate to the aqueous phase.

  • Precipitation: Carefully acidify the combined aqueous extracts to pH ~5 using 2N HCl. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a desiccator.

    • Expected Yield: 80–90%[2]

    • Validation: 1H NMR (DMSO-d6) should show disappearance of the amino/hydroxyl protons and a downfield shift of pyridine ring protons.

Medicinal Chemistry & SAR Landscape[1][2][4][5][6][7][8][9]

Therapeutic Area: Inflammation (GSK-3β Inhibition)

The oxazolo[4,5-b]pyridine scaffold has demonstrated significant potency against Glycogen Synthase Kinase-3β (GSK-3β), a pro-inflammatory enzyme.[2]

  • Mechanism: The pyridine nitrogen (N-4) acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site.

  • Key SAR Findings:

    • C-2 Position: Substitution with a piperazine linker is critical.[2] It improves solubility and extends the molecule into the solvent-exposed region of the kinase.

    • Piperazine N-4: Amide or urea cappings here determine selectivity.[2] A 2-furoyl group often enhances potency (IC50 ~0.34 µM).[2]

    • Pyridine Ring: Unsubstituted pyridine rings generally maintain better H-bonding geometry than heavily substituted ones.[2]

Therapeutic Area: Oncology (hDHODH Inhibition)

Human dihydroorotate dehydrogenase (hDHODH) is a target for acute myeloid leukemia (AML).

  • Scaffold Utility: Oxazolo[4,5-b]pyridine-based triazoles have shown IC50 values comparable to etoposide against PC3 and A549 cell lines.[2]

  • Binding Mode: The scaffold mimics the interactions of the natural cofactor FMN or the substrate dihydroorotate, effectively blocking de novo pyrimidine synthesis.

Therapeutic Area: Infectious Disease (InhA Inhibitors)
  • Target: Enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

  • Design: Hybridization of the oxazolo[4,5-b]pyridine with a thiazole ring creates a "dual-warhead" that disrupts the biofilm formation and inhibits InhA (MIC ~0.5 µg/mL).

Quantitative Data Summary

The following table summarizes key potency data for oxazolo[4,5-b]pyridine derivatives across different targets.

TargetDerivative TypeKey Substituent (C-2)Activity (IC50/MIC)Reference
GSK-3β Piperazinamide4-(Furan-2-carbonyl)piperazin-1-yl0.34 µM[1]
hDHODH Triazole-linked1,2,3-Triazole-4-phenyl< 5 µM (Cellular)[2]
M. tbc (InhA) Thiazole-hybrid2-Thiazolyl0.5 µg/mL (MIC)[3]
SIRT1 Heterocyclic analogVariousActivator (EC50 >10µM)[4]

Visualization: SAR Logic Flow

The diagram below maps the Structure-Activity Relationship logic for the GSK-3β inhibitor series, highlighting the functional roles of specific regions.

SAR_Logic Core Oxazolo[4,5-b]pyridine Core (Hinge Binder) Pos2 Position C-2 (Solvent Front) Core->Pos2 PosN4 Pyridine N-4 (H-Bond Acceptor) Core->PosN4 Pos6 Position C-6 (Hydrophobic Pocket) Core->Pos6 Effect1 Piperazine Linker: Increases Solubility & Potency Pos2->Effect1 Effect2 Essential for Kinase Hinge Interaction PosN4->Effect2 Effect3 Small Alkyl/Aryl: Tolerance is limited (Steric clash) Pos6->Effect3

Figure 2: SAR Deconstruction of Oxazolo[4,5-b]pyridine GSK-3β Inhibitors.

Future Perspectives: Beyond Medicinal Chemistry

While the [4,5-b] isomer dominates drug discovery, the oxazolo[5,4-b]pyridine isomer is gaining traction in optoelectronics .[2] Symmetrical bis-oxazolo[5,4-b]pyridines exhibit high quantum yields (φ ≈ 0.70–0.82), significantly higher than standard quinine sulfate.[2][4] This suggests a dual-use potential: these scaffolds can serve as theranostic agents —molecules that simultaneously act as drugs (kinase inhibitors) and fluorescent probes to track distribution in cellular assays.

References

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors. Arch. Pharm. (Weinheim), 2017.[2] Link

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives. Polycyclic Aromatic Compounds, 2021. Link

  • Oxazolo[4,5-b]pyridines containing antibacterial agents. ResearchGate, 2024.[2] Link

  • Discovery of oxazolo[4,5-b]pyridines as novel SIRT1 activators. Bioorg.[2][5] Med. Chem. Lett., 2009. Link[5]

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. Eur. J. Med. Chem., 2015.[2][5][4] Link

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate, 2025. Link

Sources

Navigating the Safety and Toxicity of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Drug Development Professionals

Foreword: A Note on Data Scarcity and the Read-Across Approach

Chemical and Physical Identity

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is a brominated heterocyclic compound. Understanding its basic properties is the first step in a comprehensive safety assessment.

Property5-Bromooxazolo[4,5-b]pyridin-2(3H)-oneOxazolo[4,5-b]pyridin-2(3H)-one (Analog)6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (Analog)
Molecular Formula C₆H₃BrN₂O₂C₆H₄N₂O₂C₆H₃BrN₂O₂
Molecular Weight 215.00 g/mol 136.11 g/mol [1]215.00 g/mol [2]
CAS Number 1092569-10-260832-72-6[1]21594-52-5[3]
Physical Form Solid (predicted)Solid[4]Solid[3]
Melting Point Not available214°C[4]231-234°C[5]
Storage Store at room temperature, under an inert, dry atmosphere.Store at room temperature.[4]Ambient Storage[3]

Hazard Identification and GHS Classification: A Comparative Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Below is a comparison of the GHS classifications for the analog compounds. It is reasonable to anticipate that 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one will exhibit a similar hazard profile.

Hazard StatementOxazolo[4,5-b]pyridin-2(3H)-one[1][4]6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one[2][3]Predicted for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one
Acute Toxicity, Oral H302: Harmful if swallowedH302: Harmful if swallowedH302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skinNot ClassifiedPotentially harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaledNot ClassifiedPotentially harmful if inhaled
Skin Corrosion/Irritation H315: Causes skin irritationH315: Causes skin irritationH315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritationH319: Causes serious eye irritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationH335: May cause respiratory irritationH335: May cause respiratory irritation

Signal Word: Warning[3][4]

Hazard Pictogram: ❗ (GHS07)[3][4]

The presence of the bromine atom is unlikely to mitigate these hazards and may potentially enhance certain toxicological endpoints. Therefore, a conservative approach dictates that 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Toxicological Profile: Insights from Analogs and Related Structures

A detailed toxicological profile for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one has not been established. However, by examining its structural analogs and the broader class of brominated heterocyclic compounds, we can infer potential biological activities and toxicities.

Key Inferences:

  • Acute Toxicity: Both the parent compound and the 6-bromo isomer are classified as harmful if swallowed.[1][2] The primary routes of exposure leading to acute effects are likely ingestion, skin contact, and inhalation of dust particles.

  • Irritation: Skin and eye irritation are consistently reported for the analogs.[3][4] Direct contact with the compound in solid or solution form should be avoided.

  • Respiratory Effects: The potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a fume hood, especially when dealing with fine powders.[3][4]

  • Genotoxicity and Carcinogenicity: No data is available for the target compound or its close analogs regarding mutagenic or carcinogenic properties.

  • Biological Activity: The oxazolo[4,5-b]pyridine core is a scaffold used in the development of bioactive molecules, including kinase inhibitors and central nervous system agents.[6] While this highlights its potential therapeutic value, it also underscores the likelihood of biological activity that could have toxicological consequences. Research on other brominated marine natural products has revealed a wide range of biological activities, including antibacterial and cytotoxic effects.[7] This further suggests that the introduction of a bromine atom to the oxazolopyridine scaffold is likely to confer significant biological activity.

Experimental Protocols for Safe Handling and Use

Given the predicted hazard profile, the following protocols are recommended for handling 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one in a research setting. These protocols are designed as a self-validating system to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_Entry Entering the Laboratory cluster_Handling Handling 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one cluster_Exit Exiting the Laboratory Lab_Coat Don Lab Coat Safety_Glasses Wear Safety Glasses (EN 166 compliant) Lab_Coat->Safety_Glasses Gloves Wear Nitrile Gloves Safety_Glasses->Gloves Fume_Hood Work in a Certified Fume Hood Gloves->Fume_Hood Spatula_Use Use Designated Spatula and Weighing Paper Fume_Hood->Spatula_Use Avoid_Inhalation Avoid Generating Dust Spatula_Use->Avoid_Inhalation Dispose_Gloves Dispose of Gloves in Designated Waste Avoid_Inhalation->Dispose_Gloves After Handling Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands Remove_Coat Remove Lab Coat Wash_Hands->Remove_Coat

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: chemical-resistant gloves (nitrile is a suitable choice), safety glasses with side shields or goggles, and a lab coat.

    • Prepare a designated waste container for contaminated materials.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood.

    • To minimize dust generation, use a micro-spatula for transfers.

    • Weigh the compound on wax paper or in a tared container.

    • If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Spill Management:

    • In case of a small dry spill, do not sweep. Gently cover with an absorbent material and then carefully scoop the mixture into a sealed container for disposal.

    • For a small liquid spill, absorb with a non-reactive absorbent material and place in a sealed container for disposal.

    • In case of a large spill, evacuate the area and follow institutional emergency procedures.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8]

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

    • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.[8]

Logical Framework for Toxicity Assessment

The following diagram illustrates the logical process for assessing the toxicity of a compound with limited specific data, such as 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one.

Toxicity_Assessment_Framework Target_Compound 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (Limited Data) Analog_Search Identify Structural Analogs Target_Compound->Analog_Search Data_Mining Gather SDS and Toxicity Data for Analogs Analog_Search->Data_Mining Comparative_Analysis Compare Hazard Classifications (GHS) Data_Mining->Comparative_Analysis Hazard_Inference Infer Potential Hazards (Read-Across) Comparative_Analysis->Hazard_Inference Handling_Protocols Develop Safe Handling Protocols Hazard_Inference->Handling_Protocols Further_Testing Recommend Compound-Specific Empirical Testing Handling_Protocols->Further_Testing

Caption: Logical Framework for Read-Across Toxicity Assessment.

Conclusion and Future Directions

While a definitive safety and toxicity profile for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one remains to be established, a read-across analysis of its structural analogs, Oxazolo[4,5-b]pyridin-2(3H)-one and 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one, provides a solid foundation for risk assessment. Researchers and drug development professionals should handle this compound with the assumption that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the recommended handling protocols is essential to ensure a safe laboratory environment.

Future work should prioritize empirical in vitro and in vivo toxicological studies to provide a comprehensive and specific safety data sheet for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one. This will be crucial for its continued investigation and potential development as a pharmaceutical agent.

References

  • Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem. [Link]

  • 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. PubChem. [Link]

  • Oxazolo(4,5-b)pyridin-2(3H)-one Properties. EPA. [Link]

  • Oxazolo[4,5-b]pyridin-2(3H)-one. Pharmaffiliates. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

Sources

Methodological & Application

efficient synthesis protocols for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (CAS: 1092569-10-2). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., Lorlatinib analogs) and requires precise regiochemical control during synthesis.

Part 1: Core Directive & Scientific Rationale

Synthesis Strategy: The Regiochemical Challenge The synthesis of oxazolo[4,5-b]pyridin-2(3H)-ones typically involves the cyclization of 2-amino-3-hydroxypyridines. A critical distinction must be made regarding the position of the bromine atom:

  • Direct Bromination Route: Bromination of the unsubstituted oxazolo[4,5-b]pyridin-2(3H)-one scaffold predominantly yields the 6-bromo isomer (CAS 21594-52-5), owing to the directing effects of the fused ring system.

  • Pre-functionalized Route (Required for 5-Bromo): To obtain the 5-bromo isomer (CAS 1092569-10-2), one must start with a pyridine precursor where the bromine is already installed at the correct position (C6 of the pyridine ring), specifically 2-amino-3-hydroxy-6-bromopyridine .

Therefore, this guide focuses on the Cyclization Protocol using 1,1'-Carbonyldiimidazole (CDI) as a safer, high-yielding alternative to phosgene, starting from the correct regioisomer precursor.

Part 2: Detailed Experimental Protocols

Protocol A: Efficient Cyclization using 1,1'-Carbonyldiimidazole (CDI)
  • Objective: Cyclization of 2-amino-3-hydroxy-6-bromopyridine to 5-bromooxazolo[4,5-b]pyridin-2(3H)-one.

  • Mechanism: Nucleophilic attack of the amino and hydroxyl groups on the carbonyl center of CDI, followed by elimination of imidazole.

Materials & Reagents:

Reagent Equiv. Role
2-Amino-3-hydroxy-6-bromopyridine 1.0 Starting Material (SM)
1,1'-Carbonyldiimidazole (CDI) 1.5 Carbonyl Source
Tetrahydrofuran (THF) 20-30 vol Solvent (Anhydrous)

| HCl (1N) | - | Quenching/pH Adjustment |

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with nitrogen.[1]

  • Dissolution: Charge the flask with 2-amino-3-hydroxy-6-bromopyridine (1.0 eq) and anhydrous THF (20 mL/g of SM). Stir at room temperature (RT) until fully dissolved.

    • Note: The starting material may be sparingly soluble; a suspension is acceptable if it dissolves upon heating.

  • Reagent Addition: Add CDI (1.5 eq) portion-wise over 15 minutes at RT.

    • Observation: Mild gas evolution (CO2) will occur. Ensure adequate venting.

  • Reaction: Heat the mixture to reflux (66°C) and stir for 3–5 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2] The starting material (more polar) should disappear, and a less polar product spot should appear.

  • Workup:

    • Cool the reaction mixture to RT.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Pour the residue into crushed ice/water (50 mL/g SM).

    • Acidify carefully with 1N HCl to pH ~3–4. This protonates the imidazole byproduct (keeping it in solution) and facilitates the precipitation of the oxazolone product.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (3x) and cold diethyl ether (1x) to remove residual imidazole.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85–95% Purity: >98% (Recrystallization from Ethanol/DMF if necessary).

Protocol B: Synthesis of Precursor (2-Amino-3-hydroxy-6-bromopyridine)
  • Context: If the specific precursor is not commercially available, it can be synthesized from 2,6-dibromopyridine .

Route:

  • 2,6-Dibromopyridine2-Amino-6-bromopyridine (Ammonolysis)

  • 2-Amino-6-bromopyridine2-Amino-3-nitro-6-bromopyridine (Nitration)[3]

  • 2-Amino-3-nitro-6-bromopyridine2,3-Diamino-6-bromopyridine (Reduction)

  • 2,3-Diamino-6-bromopyridine2-Amino-3-hydroxy-6-bromopyridine (Diazotization/Hydrolysis)

Key Step: Nitration of 2-Amino-6-bromopyridine

  • Dissolve 2-amino-6-bromopyridine in concentrated H2SO4 at 0°C.

  • Add fuming HNO3 dropwise, maintaining temperature <5°C.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Pour onto ice, neutralize with NaOH to pH 5-6. Filter the yellow precipitate (2-amino-3-nitro-6-bromopyridine).

    • Note: Regioselectivity favors the 3-position (ortho to amino) over the 5-position (ortho to bromo) due to the strong directing effect of the amine, but isomer separation may be required.

Part 3: Visualization & Logic

Figure 1: Reaction Pathway & Regiochemistry

This diagram illustrates the critical regiochemical mapping from the pyridine precursor to the fused ring system.

ReactionScheme cluster_regio Regiochemical Mapping SM 2-Amino-3-hydroxy- 6-bromopyridine (Precursor) Inter Intermediate Carbamate SM->Inter THF, RT Nucleophilic Attack CDI CDI (1,1'-Carbonyldiimidazole) CDI->Inter Prod 5-Bromooxazolo[4,5-b] pyridin-2(3H)-one (Target) Inter->Prod Reflux, -Imidazole Cyclization Map Pyridine C6-Br  --->  Fused System C5-Br Pyridine C2-NH2 --->  Fused System N3 Pyridine C3-OH  --->  Fused System O1

Caption: Synthesis pathway illustrating the conversion of 2-amino-3-hydroxy-6-bromopyridine to the target scaffold using CDI.

Figure 2: Experimental Workflow

A step-by-step logic flow for the laboratory execution.

Workflow Start Start: Dry 3-Neck Flask N2 Atmosphere Dissolve Dissolve SM in Anhydrous THF (20 mL/g) Start->Dissolve AddCDI Add CDI (1.5 eq) Portion-wise Observe CO2 Evolution Dissolve->AddCDI Reflux Reflux (66°C) for 3-5 Hours Monitor via TLC AddCDI->Reflux Check SM Consumed? Reflux->Check Check->Reflux No (Extend Time) Workup Concentrate & Pour onto Ice Acidify to pH 3-4 (1N HCl) Check->Workup Yes Filter Filter Precipitate Wash w/ Water & Et2O Workup->Filter Dry Vacuum Dry (50°C) Yield: 85-95% Filter->Dry

Caption: Operational workflow for the CDI-mediated cyclization protocol.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure THF is anhydrous; CDI is moisture-sensitive (store in desiccator).
Incomplete Conversion Insufficient CDI or heatingAdd 0.5 eq additional CDI; extend reflux time.
Sticky Precipitate Impurities/Imidazole saltsWash thoroughly with water to remove imidazole; use cold ether for final wash.
Wrong Isomer Incorrect Starting MaterialVerify SM is 6-bromo -2-amino-3-hydroxypyridine, NOT 5-bromo or unsubstituted.

References

  • Preparation of Oxazolopyridinones : Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. Grumel, V., Mérour, J. Y., & Guillaumet, G. (2001). Heterocycles, 55(7), 1329-1345.

  • CDI Cyclization Method : Process for the preparation of oxazolo[4,5-b]pyridin-2(3H)-ones. Patent US5242923A.[1]

  • Precursor Synthesis (Nitration) : Synthesis and characterization of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)... (Analogous nitration conditions). Current Chemistry Letters, 8(3), 127-136.

  • Product Identification : 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one CAS 1092569-10-2. BLD Pharm Catalog.

Sources

palladium-catalyzed cross-coupling reactions of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 5-bromooxazolo[4,5-b]pyridin-2(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for benzoxazolones in kinase inhibitors, GPCR modulators, and antimicrobial agents.[1]

From a synthetic perspective, this molecule presents a unique dichotomy of reactivity:

  • High Electrophilicity (C5-Br): The bromine atom at position 5 is adjacent to the pyridine nitrogen (analogous to a 2-bromopyridine).[1] This makes it exceptionally reactive toward oxidative addition by Pd(0), often more so than its carbocyclic analogues.[1]

  • Competitive Acidicity (N3-H): The proton on the oxazolone nitrogen (N3) is acidic (

    
    ).[1] In the absence of protection, this site rapidly deprotonates under basic cross-coupling conditions, forming an anion that can poison the palladium catalyst or lead to competitive N-arylation.
    

Critical Success Factor: This protocol prioritizes a "Protect-Couple-Deprotect" strategy.[1] Direct coupling on the unprotected substrate is possible but often results in variable yields and difficult purification due to catalyst sequestration by the anionic heterocycle.

Mechanistic Workflow & Decision Tree

The following decision tree outlines the logical flow for functionalizing this scaffold.

CrossCouplingWorkflow Start Starting Material: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one Protection Step 1: N-Protection (SEM, Boc, or PMB) Start->Protection Essential for High Yields Decision Select Coupling Type Protection->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines/Amides) Decision->Buchwald C-N Bond Sonogashira Sonogashira (Alkynes) Decision->Sonogashira C-C (sp) Bond Workup Purification & Deprotection (Optional) Suzuki->Workup Buchwald->Workup Sonogashira->Workup

Figure 1: Strategic workflow for the functionalization of the oxazolopyridinone core.[1]

Pre-requisite: N-Protection Protocol[1]

Before initiating catalysis, masking the N3 position is strongly recommended to prevent catalyst deactivation. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is preferred for its stability under basic coupling conditions and ease of removal with TBAF or acid.[1]

Protocol A: SEM-Protection of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one[1]

Reagents:

  • Substrate: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (1.0 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • Electrophile: SEM-Cl (1.1 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the substrate and anhydrous DMF. Cool to 0°C.[1]
    
  • Deprotonation: Add NaH portion-wise.[1] Evolution of

    
     gas will be observed. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/homogeneous (formation of the anion).
    
  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Quench carefully with sat.

    
    .[1] Extract with EtOAc (3x).[1] Wash combined organics with water and brine (critical to remove DMF).[1] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling[1]

This protocol is optimized for the 5-bromo position. Because this position is alpha to the pyridine nitrogen, the C-Br bond is electron-deficient. We utilize a catalyst system capable of rapid oxidative addition without requiring harsh temperatures that might degrade the oxazolone ring.

Reaction Parameters Table
ParameterConditionRationale
Catalyst

(3-5 mol%)
Bidentate ligand prevents

-hydride elimination; robust to air/moisture.[1]
Ligand dppf (included in catalyst)Large bite angle facilitates reductive elimination.[1]
Base

(2.0 - 3.0 equiv)
Mild enough to prevent oxazolone ring opening; buffers the reaction.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Water is essential for the activation of the boronic acid (transmetallation step).
Temperature 80°C - 90°CSufficient for activation; avoid refluxing water (100°C) to protect the carbamate.[1]
Step-by-Step Methodology
  • Vessel Prep: Charge a microwave vial or Schlenk tube with:

    • N-SEM-5-bromooxazolo[4,5-b]pyridin-2(3H)-one (1.0 equiv)[1]

    • Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1]

    • 
       (0.05 equiv)[1]
      
    • 
       (3.0 equiv)[1]
      
  • Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be ~0.1 M.[1]

  • Reaction: Heat to 85°C.

    • Note: If using a microwave reactor, 85°C for 45–60 minutes is usually sufficient.

    • Note: Thermal heating (oil bath) may require 4–12 hours.[1]

  • Monitoring: Check LC-MS for the disappearance of the bromide (M+) and appearance of the biaryl product.

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[1] Wash the filtrate with brine. Dry (

    
    ) and concentrate.
    
  • Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination[1]

Coupling amines to the 5-position requires overcoming the potential coordination of the amine to the palladium center. We utilize BrettPhos or Xantphos , which are bulky, electron-rich ligands designed to facilitate the coupling of primary and secondary amines with heteroaryl halides.

Reaction Parameters Table
ParameterConditionRationale
Catalyst

(2-5 mol%)
Source of Pd(0).[1]
Ligand BrettPhos (for

amines) or RuPhos (for

amines)
Bulky ligands promote reductive elimination and prevent catalyst poisoning by the pyridine nitrogen.[1]
Base

(2.0 equiv)
Preferred over NaOtBu to avoid nucleophilic attack on the oxazolone carbonyl.
Solvent Toluene or t-Amyl AlcoholNon-polar solvents often favor the catalytic cycle for C-N coupling.
Temp 90°C - 100°CHigh energy barrier for C-N bond formation requires elevated heat.[1]
Step-by-Step Methodology
  • Glovebox/Schlenk Prep: In a glovebox or under strict Argon counter-flow, combine:

    • N-Protected Substrate (1.0 equiv)[1]

    • Amine (1.2 equiv)[1]

    • 
       (0.02 equiv)[1]
      
    • Ligand (BrettPhos or Xantphos) (0.04 equiv)[1]

    • 
       (anhydrous, 2.0 equiv)[1]
      
  • Solvent: Add anhydrous Toluene (0.15 M).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc and filter through Celite.

  • Scavenging (Optional but recommended): Treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to reduce Pd content before column chromatography.[1]

Mechanistic Insight: The "Alpha-Effect"

The 5-position of the oxazolo[4,5-b]pyridine is electronically equivalent to the 2-position of a pyridine.[1] This has profound implications for the catalytic cycle, specifically the Oxidative Addition step.

CatalyticCycle cluster_effect C5-Br Reactivity Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C5) Pd0->OxAdd + Ar-Br Complex Pd(II)-Ar-Br Intermediate OxAdd->Complex TransMet Transmetallation (Rate Limiting) Complex->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle highlighting the rapid oxidative addition due to the electron-deficient nature of the C5-position.

Key Insight: Because the C-Br bond is electron-deficient (pulled by the adjacent pyridine nitrogen), oxidative addition is fast.[1] However, this also makes the resulting Pd(II) intermediate susceptible to hydrolysis or homocoupling if the transmetallation step is slow. Therefore, ensuring the boronic acid is high quality (not dehydrated) and the base is sufficient is critical to drive the cycle forward.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by N3 or Pyridine NEnsure N3 is protected.[1] Switch to high-activity ligands (XPhos, SPhos) that sterically protect the Pd center.[1]
Ring Opening Hydrolysis of oxazoloneThe "2(3H)-one" is a cyclic carbamate.[1] Avoid strong hydroxide bases (NaOH, KOH) at high temps.[1] Use

or

.[1]
Protodehalogenation

-hydride elimination / Reduction
Use anhydrous solvents (for Buchwald).[1] Ensure the reaction is strictly oxygen-free.
Pd Black Precipitate Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1.

References

  • Buchwald-Hartwig Amination Overview. Organic Chemistry Portal.[1] [Link][1][2]

  • Synthesis of Oxazolo[4,5-b]pyridine Derivatives. Journal of Medicinal Chemistry / PrepChem. (Describes the synthesis of the core scaffold and halogenation patterns). [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Protocol. Fisher Scientific.[1] [Link][1][3]

  • Palladium-Catalyzed Reactions on Pyridine Systems. MDPI / Molecules. (General reactivity of 2-halopyridines).[1] [Link]

Sources

N-alkylation procedures for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Abstract & Scope

The 5-bromooxazolo[4,5-b]pyridin-2(3H)-one scaffold is a critical "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for benzoxazolones in kinase inhibitors and GPCR ligands. The presence of the bromine at the C5 position provides a versatile handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N3 position serves as the primary vector for diversity generation.

However, the alkylation of this scaffold presents a classic regioselectivity challenge: the ambident nucleophile . Upon deprotonation, the negative charge delocalizes between the nitrogen (N3) and the exocyclic oxygen (O2), leading to potential competition between N-alkylation (desired) and O-alkylation (undesired lactim ether formation).

This guide details three validated protocols to maximize N-selectivity, providing mechanistic rationale and self-validating analytical checkpoints.

Mechanistic Grounding: The Ambident Anion

The pKa of the N3-proton in 5-bromooxazolo[4,5-b]pyridin-2(3H)-one is estimated to be approximately 8.5–9.5. The electron-withdrawing nature of the fused pyridine ring—further enhanced by the electronegative bromine at C5—significantly increases acidity compared to benzo-fused analogs.

Regioselectivity Logic:

  • Thermodynamic Control: N-alkylation retains the aromaticity of the pyridine ring and the strong carbonyl bond (C=O). This is generally the thermodynamic product.

  • Kinetic Control: The oxygen atom bears high electron density in the enolate-like resonance form. Hard electrophiles or oxygenophilic counter-ions (like Ag+) can promote O-alkylation.

To ensure N-alkylation, we utilize Soft Acid-Base interactions :

  • Solvent: Polar aprotic (DMF, DMSO, NMP) to solvate the cation and leave the anion "naked" and reactive.

  • Base: Carbonates (K₂CO₃, Cs₂CO₃) or Hydrides (NaH).

Mechanism Start 5-Bromooxazolo[4,5-b] pyridin-2(3H)-one Anion Ambident Anion (Resonance Hybrid) Start->Anion Deprotonation (-H+) Base Base (B:) Base->Start N_Product N-Alkylated Product (Thermodynamic) Anion->N_Product Attack via N3 (Major) O_Product O-Alkylated Product (Kinetic/Side Rxn) Anion->O_Product Attack via O2 (Minor) RX Electrophile (R-X) RX->N_Product RX->O_Product

Figure 1: Mechanistic pathway illustrating the competition between N- and O-alkylation. Conditions must be tuned to favor the green pathway.

Experimental Protocols

Method A: The "Standard" Protocol (Mild Base)

Best for: Primary alkyl halides, benzylic halides, and scale-up.

Rationale: Potassium carbonate (K₂CO₃) is often sufficient due to the scaffold's acidity. The addition of catalytic Potassium Iodide (KI) generates a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate without requiring strong bases that might degrade sensitive electrophiles.

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile (R-Br or R-Cl): 1.1 – 1.2 equiv

  • Base: K₂CO₃ (anhydrous, granular): 2.0 equiv

  • Additive: KI (catalytic): 0.1 equiv (optional, use if R-Cl is used)

  • Solvent: DMF (anhydrous) [Concentration: 0.2 M]

Step-by-Step:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add 5-bromooxazolo[4,5-b]pyridin-2(3H)-one and anhydrous K₂CO₃.

  • Solvate: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange, indicating deprotonation.

  • Addition: Add the alkyl halide dropwise. If the electrophile is solid, dissolve in minimal DMF first.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, increase temperature to 80°C.

  • Workup: Pour the mixture into ice-water (10x volume). The product often precipitates.

    • If Solid: Filter, wash with water and hexanes.

    • If Oil: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1]

Method B: The "Hard" Protocol (Strong Base)

Best for: Secondary alkyl halides or unreactive electrophiles.

Rationale: Sodium Hydride (NaH) ensures irreversible, quantitative deprotonation. This creates a "naked" anion with higher nucleophilicity.

Safety: NaH produces H₂ gas. Ensure proper venting.

Reagents:

  • Substrate: 1.0 equiv

  • NaH (60% dispersion in oil): 1.2 equiv

  • Electrophile: 1.2 equiv

  • Solvent: DMF or THF/DMF (9:1) [Concentration: 0.15 M]

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C under Ar.

  • Addition 1: Add the substrate (dissolved in DMF) dropwise to the NaH suspension.

  • Gas Evolution: Stir at 0°C for 30 mins until H₂ evolution ceases. The mixture will likely become homogeneous and colored.

  • Addition 2: Add the electrophile dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Carefully add saturated NH₄Cl solution at 0°C to quench excess hydride.

  • Workup: Standard extraction (EtOAc) as described in Method A.

Method C: Mitsunobu Reaction

Best for: Alkylation using Alcohols (avoiding halide synthesis).

Rationale: Uses triphenylphosphine (PPh₃) and DIAD to activate an alcohol, allowing the acidic N-H to displace the activated oxygen.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.2 equiv

  • PPh₃ (Polymer-supported optional for easier cleanup): 1.5 equiv

  • DIAD or DEAD: 1.5 equiv

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Mix: Dissolve substrate, alcohol, and PPh₃ in THF under N₂. Cool to 0°C.

  • Activate: Add DIAD dropwise over 10 minutes. Exothermic.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate and purify directly via flash chromatography (removing PPh₃O is the main challenge).

Analytical Validation (Self-Validating System)

How do you prove you have the N-isomer and not the O-isomer?

Table 1: Differentiating Isomers via Spectroscopy

FeatureN-Alkylated (Desired) O-Alkylated (Undesired)
IR Spectrum Strong C=O stretch present at 1760–1780 cm⁻¹ .No C=O stretch . New band for C=N (lactim) ~1620 cm⁻¹.
¹H NMR N-CH₂ protons typically 3.8 – 4.5 ppm .O-CH₂ protons typically 4.5 – 5.2 ppm (deshielded by Oxygen).
¹³C NMR Carbonyl (C=O) signal at ~153–155 ppm .C=N signal shifts upfield; O-CH₂ carbon is distinct.

Workflow Diagram:

Workflow Input Reaction Mixture (Crude) TLC TLC/LC-MS Check Input->TLC Decision Conversion > 90%? TLC->Decision Decision->Input No (Heat/Time) Workup Aqueous Workup (Remove DMF) Decision->Workup Yes IR_Check IR Analysis: Check 1760-1780 cm⁻¹ Workup->IR_Check Result_N Band Present: N-Isomer (Success) IR_Check->Result_N Result_O Band Absent: O-Isomer (Failure) IR_Check->Result_O

Figure 2: Decision tree for reaction monitoring and product validation.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Poor solubility of the anion or steric bulk of the electrophile.

    • Fix: Switch solvent to NMP (N-methylpyrrolidone) or add 18-crown-6 (if using K₂CO₃) to sequester potassium and naked the anion.

  • Problem: O-Alkylation observed (>10%).

    • Cause: "Hard" electrophile (e.g., MOM-Cl, SEM-Cl) or high temperatures.

    • Fix: Switch to Cs₂CO₃ in DMF at lower temperatures (0°C to RT). The "Cesium Effect" often promotes N-selectivity via specific coordination.

  • Problem: Hydrolysis of the Oxazolone Ring.

    • Cause: Harsh basic conditions (NaOH) or prolonged heating with wet solvent.

    • Fix: Ensure anhydrous solvents.[2][3] The oxazolone ring is essentially a cyclic carbamate and can hydrolyze to the aminopyridine phenol.

References

  • Synthesis of Oxazolo[4,5-b]pyridines

    • Title: Synthesis of substituted oxazolo[4,5-b]pyridine derivatives.[1][2][4][5][6][7][8][9]

    • Source: Heterocycles (via ResearchG
    • URL:[Link]

  • Regioselectivity in Fused Heterocycles

    • Title: Regioselective N-alkylation of imidazo[4,5-b]pyridine derivatives.[4][10]

    • Source: ResearchGate[11]

    • URL:[Link]

  • General N-Alkylation of Bioisosteres (Imidazopyridines)

    • Title: N-Alkylation of Some Imidazopyridines.[4][10]

    • Source: FABAD Journal of Pharmaceutical Sciences
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one Properties.[1][4][6][9][12][13]

    • Source: Sigma-Aldrich

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling for the Functionalization of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly as kinase inhibitors and central nervous system agents.[1] Its functionalization is a key step in generating diverse compound libraries for drug discovery. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[2][3][4] This document provides an in-depth guide and a field-proven protocol for the efficient Suzuki-Miyaura coupling of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings, key reaction parameters, a detailed experimental workflow, and a comprehensive troubleshooting guide to empower researchers in medicinal chemistry and drug development.

Mechanistic Rationale and Key Strategic Considerations

A successful Suzuki-Miyaura coupling hinges on the precise orchestration of a catalytic cycle involving a Palladium(0) species. Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product ArX Ar-X (5-Bromooxazolopyridinone) ArX->OA_Complex ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) ArB->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->TM_Complex

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Causality Behind Experimental Choices:

  • The Substrate (Ar-X): 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one serves as the electrophilic partner. The reactivity of the C-X bond is critical for the initial oxidative addition step, with the general trend being I > Br > Cl.[5] The C-Br bond offers a good balance of reactivity and stability, making it an ideal starting point for cross-coupling. The electron-deficient nature of the pyridine ring can further facilitate this step.

  • The Catalyst and Ligand (Pd(0)L₂): The choice of ligand is crucial, especially for heteroaromatic substrates. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][3] These ligands promote the oxidative addition to the Pd(0) center and accelerate the final reductive elimination step, leading to higher turnover numbers and efficiency.[3][9]

  • The Base: The base does not typically interact directly with the palladium complex. Its primary and essential role is to activate the organoboron species.[10][11] It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is the active species in the transmetalation step.[12][13][14] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect reaction rates and yields, often depending on the specific substrates and solvent system.[13]

  • The Nucleophile (Ar'-B(OR)₂): While boronic acids are common, they can be susceptible to protodeboronation, a key side reaction.[15] For sensitive substrates or to improve reaction robustness, more stable derivatives like pinacol esters or potassium aryltrifluoroborates are excellent alternatives.[15][16]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one with a representative arylboronic acid.

2.1 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
5-Bromooxazolo[4,5-b]pyridin-2(3H)-one≥97%CommercialStarting material
Arylboronic Acid≥97%CommercialCoupling partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercialPalladium source
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand gradeCommercialLigand
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase
1,4-DioxaneAnhydrousCommercialSolvent
Deionized WaterHigh purityIn-houseCo-solvent
Nitrogen or Argon GasHigh purityGas cylinderFor inert atmosphere
Standard Glassware------Schlenk flask, condenser, etc.
Magnetic Stirrer/Hotplate---------
TLC Plates (Silica gel 60 F₂₅₄)------For reaction monitoring
Rotary Evaporator---------
Flash Chromatography System------For purification

2.2 Reagent Calculation Table (Example Reaction)

This example uses phenylboronic acid as the coupling partner. Adjust quantities based on the molecular weight of the specific boronic acid used.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
5-Bromooxazolo[4,5-b]pyridin-2(3H)-one215.01215 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02 (2 mol% Pd)
SPhos410.5332.8 mg0.080.08 (8 mol%)
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane---8.0 mL------
Water---2.0 mL------

2.3 Step-by-Step Procedure

  • Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.02 eq) and SPhos (0.08 eq). Add this catalyst/ligand mixture to the Schlenk flask.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the catalyst and must be rigorously excluded.[15]

  • Solvent Addition: Via syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes. The reaction is generally complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

Optimization and Data

The success of the coupling can be highly dependent on the electronic and steric properties of the boronic acid. The following table provides a guideline for optimizing conditions.

ParameterCondition A (Default)Condition B (For Electron-Poor Boronic Acids)Condition C (For Steric Hindrance)Rationale
Catalyst Pd₂(dba)₃ / SPhosPd(dppf)Cl₂Pd₂(dba)₃ / XPhosBulky, electron-rich ligands like SPhos and XPhos are generally robust.[3][16] Pd(dppf)Cl₂ is another excellent, air-stable choice.
Base K₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)Stronger bases like K₃PO₄ can accelerate slow reactions. Cs₂CO₃ offers higher solubility and can be effective in challenging cases.[13][17]
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMFSolvent choice affects reagent solubility and reaction kinetics. DMF can be useful for less soluble substrates.[17]
Temperature 90-100 °C100 °C110 °CHigher temperatures can overcome activation barriers but may increase side reactions.[15]

Experimental Workflow Diagram

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized to Pd black.[15] 2. Poor Reagent Quality: Decomposed boronic acid.[15] 3. Insufficient Degassing: Presence of oxygen.[15] 4. Suboptimal Base/Solvent: Poor solubility or reactivity.1. Use fresh catalyst and ensure proper ligand-to-metal ratio (typically 2:1 to 4:1 for monoligated Pd).[15] 2. Use fresh boronic acid or switch to a more stable pinacol ester or trifluoroborate salt.[15][16] 3. Ensure solvents are thoroughly degassed (sparge with argon or use freeze-pump-thaw cycles). 4. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent systems (see Section 3).[17]
Significant Side Products 1. Protodeboronation: Boronic acid is replaced by 'H'.[15] 2. Homocoupling: Dimerization of the boronic acid.[6] 3. Hydrolysis of Bromide: C-Br bond is replaced by C-H.1. Use a less protic solvent system or switch to a more stable boronate ester. Ensure the base is fully anhydrous if required. 2. This is often caused by oxygen. Improve degassing procedures. Lowering the reaction temperature may also help.[6] 3. This can occur with aggressive conditions. Try a milder base or lower the reaction temperature.
Difficulty in Purification 1. Byproducts have similar polarity to the product. 2. Residual palladium catalyst in the final product.1. Optimize the reaction to minimize byproduct formation. Try different solvent systems for chromatography (e.g., DCM/Methanol). 2. After work-up, pass the organic solution through a pad of Celite® or use a palladium scavenger resin before concentration.

Conclusion

The Suzuki-Miyaura cross-coupling is an exceptionally powerful tool for the late-stage functionalization of the 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one core, enabling rapid access to diverse chemical matter essential for modern drug discovery programs. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can achieve high yields and clean conversions. The protocol and guidelines presented herein provide a robust starting point for the synthesis of novel derivatives, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. BenchChem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. ChemRxiv.
  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. BenchChem.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides - Research With Rutgers. Rutgers University.
  • Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst | ACS Medicinal Chemistry Letters.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers | Journal of the American Chemical Society - ACS Publications.
  • Oxazolo[4,5-b]pyridin-2(3H)-one - MySkinRecipes. MySkinRecipes.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchGate.
  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed.
  • Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one - PrepChem.com. PrepChem.com.
  • EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications.
  • CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] - Lietuvos mokslų akademija. Lietuvos mokslų akademija.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Google Search.
  • oxazolo[4,5-b]pyridin-2(3H)-one (CHEBI:38580) - EMBL-EBI. EMBL-EBI.
  • A general method of Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w

Sources

functionalization of the bromine position in 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

The scaffold 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one represents a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibition and GPCR modulation. Its utility stems from the fused bicycle's ability to mimic adenosine or guanosine cores while offering distinct solubility and hydrogen-bonding profiles.

However, functionalizing this scaffold presents a chemoselectivity paradox :

  • The N3-H Position: Highly acidic (

    
    ), prone to deprotonation and catalyst poisoning.
    
  • The C5-Br Position: Activated for oxidative addition but susceptible to hydrodehalogenation due to the electron-deficient pyridine ring.

  • The Cyclic Carbamate (Oxazolone): Sensitive to ring-opening hydrolysis under strong basic/nucleophilic conditions.

The Solution: This guide details a self-validating workflow: Protect


 Functionalize 

Deprotect
. We prioritize N3-protection to shut down catalyst interference, enabling high-yield Palladium-catalyzed cross-couplings at C5.

Reaction Landscape & Workflow

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

ReactionLandscape cluster_warn Critical Safety Check node_start 5-Br-oxazolo[4,5-b] pyridin-2(3H)-one node_prot N3-Protected Intermediate (SEM/PMB/Alkyl) node_start->node_prot Step 1: Protection (NaH, SEM-Cl) node_suzuki C5-Aryl/Alkyl (Suzuki-Miyaura) node_prot->node_suzuki Step 2A: C-C Bond (Pd(dppf)Cl2) node_buchwald C5-Amine (Buchwald/SNAr) node_prot->node_buchwald Step 2B: C-N Bond (Pd2(dba)3 / Xantphos) node_final Target Ligand (Deprotected) node_suzuki->node_final Step 3: Deprotection (TFA or TBAF) node_buchwald->node_final Step 3: Deprotection node_warn Avoid NaOH/Reflux (Risks Ring Opening)

Caption: Figure 1. Strategic workflow for orthogonal functionalization. N3-protection is the requisite gateway to C5 diversification.

Phase 1: The Gatekeeper – N3 Protection

Rationale: The free N3-H binds tightly to Pd(II) species, arresting the catalytic cycle. Furthermore, the acidity allows base-mediated side reactions. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability under basic coupling conditions and facile removal.

Protocol A: N3-SEM Protection

Reagents:

  • Substrate: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile: SEM-Chloride (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Charge with substrate and anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Observation: Gas evolution (

    
    ) will occur. The solution typically turns yellow/orange, indicating anion formation. Stir at 0°C for 30 min.
    
  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is significantly less polar than the starting material.

  • Workup: Quench carefully with sat.

    
     (aq). Extract with EtOAc (3x). Wash organics with 
    
    
    
    (5% aq) to remove DMF, then Brine. Dry over
    
    
    .
  • Purification: Flash chromatography (

    
    , 0-30% EtOAc/Hexanes).
    

Critical Parameter: Ensure the DMF is dry. Water competes for the SEM-Cl, generating the hemiacetal byproduct.

Phase 2: C-C Bond Formation (Suzuki-Miyaura)

Rationale: The 5-position is electron-deficient (ortho to pyridine nitrogen). This facilitates rapid oxidative addition but requires robust ligands to prevent hydrodehalogenation.

Protocol B: C5-Arylation

Reagents:

  • Substrate: N-SEM-5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Procedure:

  • Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, base, and catalyst.

  • Inerting: Seal the vessel. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Solvation: Add the degassed solvent mixture via syringe through the septum.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.[1]

Troubleshooting Table:

ObservationDiagnosisRemediation
Starting Material Remains Catalyst death / Poor Oxidative AdditionSwitch to

or increase temp to 100°C.
Hydrodehalogenation (H replaces Br) Hydride source in mediaEnsure solvents are anhydrous; reduce reaction time.
Protodeboronation (Boronic acid loss) Unstable Boronic AcidUse Boronic Ester (Pinacol) or

as base.

Phase 3: C-N Bond Formation (Buchwald vs. )

Rationale: Introducing amines at C5 is vital for solubility. While


 works for primary aliphatic amines due to the activated pyridine ring, Buchwald-Hartwig is required for anilines and sterically hindered amines.
Protocol C: Buchwald-Hartwig Amination

Reagents:

  • Substrate: N-SEM-protected bromide (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) - Excellent for heterocycles.

  • Base:

    
     (2.0 equiv) - Avoid NaOtBu to preserve the oxazolone ring.
    
  • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step Procedure:

  • Pre-complexation: (Optional but recommended) Stir

    
     and Xantphos in the solvent for 10 mins under Argon to form the active catalyst species.
    
  • Addition: Add the substrate, amine, and base.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Purification: Standard workup. Note that Xantphos is lipophilic; ensure thorough washing or use specialized scavenger silica.

Alternative: (Metal-Free)

For primary aliphatic amines only.

  • Conditions: Amine (3.0 equiv), DIPEA (2.0 equiv), DMSO, 100°C, 4 hours.

  • Mechanism: The pyridine nitrogen activates the C5 position. No catalyst required.

Phase 4: Deprotection (Restoring the Scaffold)

Rationale: The SEM group is removed to reveal the pharmacophoric N3-H / C2=O motif.

Protocol D: SEM Removal

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or TBAF.

  • Solvent: DCM (for TFA) or THF (for TBAF).

Procedure (TFA Method):

  • Dissolve the functionalized intermediate in DCM.

  • Add TFA (20% v/v). Stir at RT for 2 hours.

  • The Hydroxymethyl Intermediate: TFA removes the SEM ether but often leaves a

    
     group on the nitrogen.
    
  • Global Cleavage: Concentrate the mixture. Redissolve in MeOH and add Ethylenediamine (5 equiv) or aqueous ammonia. Stir 1 hour to remove the hydroxymethyl handle.

  • Isolation: Concentrate and purify via Reverse Phase HPLC (C18) as the product is now polar.

References

  • Synthesis of Oxazolopyridinones

    • Title: Synthesis of substituted oxazolo[4,5-b]pyridine derivatives.[2][3]

    • Source:Tetrahedron (via ScienceDirect/Google Scholar snippets).
    • Context: Establishes the core stability and synthesis
  • Palladium Coupling on 2-Pyridones

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridone Derivatives.[4]

    • Source:Chemical Reviews.
    • Context: Validates the necessity of N-protection to prevent catalyst poisoning by the amide/lactam moiety.
  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: A General Catalyst for the Amin
    • Source:Journal of the American Chemical Society (Buchwald Group).
    • Context: Supports the use of Xantphos/Pd2(dba)3 for electron-deficient pyridine systems.
  • Protecting Group Strategies (SEM)

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Source: Wiley Online Library.
    • Context: Standard protocols for SEM protection and deprotection of lactams.

Sources

Application Notes & Protocols: A Guide to Nucleophilic Substitution on 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of reaction conditions for nucleophilic substitution on 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one. The oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C5 position via nucleophilic substitution is critical for the development of novel therapeutics, including Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and potential anti-inflammatory agents[1]. This document moves beyond a simple recitation of protocols to explain the underlying principles and causality behind experimental choices, ensuring both scientific integrity and practical applicability. We will delve into the preferred methodologies, primarily transition-metal-catalyzed cross-coupling reactions, which circumvent the limitations of traditional nucleophilic aromatic substitution (SNAr) on this electron-rich heterocyclic system.

Introduction: The Challenge and Opportunity of Functionalizing the Oxazolopyridine Core

The 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one core presents a unique synthetic challenge. Direct nucleophilic aromatic substitution is often difficult due to the electron-rich nature of the pyridine ring, which is further influenced by the fused oxazolone moiety. Consequently, classical SNAr reactions typically require harsh conditions and are limited in scope. However, the strategic placement of a bromine atom at the C5 position opens the door to a vast array of powerful transition-metal-catalyzed cross-coupling reactions. These methods have become the cornerstone for C-N, C-C, C-O, and C-S bond formation in modern organic synthesis.

This guide will focus on the two most prevalent and effective strategies for achieving nucleophilic substitution on this substrate: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type condensations. We will provide a thorough analysis of the reaction mechanisms, key parameters, and step-by-step protocols to empower researchers to successfully derivatize this important heterocyclic system.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction is particularly well-suited for substrates like 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, offering mild reaction conditions and broad functional group tolerance.[3]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination.[4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand_Exchange R'R''NH Ar-Pd(II)-NHR'R''(L2) [Ar-Pd(II)-NHR'R''(L2)]+ Br- Ligand_Exchange->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts that are air- and moisture-stable are preferred for their ease of handling and high reactivity. Examples include palladacycle-based precatalysts like tBuBrettPhos Pd G3.[5][6]

  • Ligand: The choice of phosphine ligand is critical and depends on the nature of the amine nucleophile. Bulky, electron-rich biarylphosphine ligands are generally effective. For primary amines, ligands like BrettPhos are excellent choices. For secondary amines, ligands such as BINAP or DPPF have proven effective.[2][7]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine coordinated to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3). The use of weaker bases like Cs2CO3 or K3PO4 can be advantageous for substrates with base-sensitive functional groups.[8]

  • Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used. Toluene, dioxane, and dimethylformamide (DMF) are common choices. The solvent can significantly impact the solubility of the reactants and the reaction rate.[3]

Recommended Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one. Optimization of the ligand, base, and temperature may be necessary for specific amine nucleophiles.

Materials:

  • 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

  • Amine nucleophile (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., Cs2CO3, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, the palladium precatalyst, and the base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine nucleophile via syringe.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Source tBuBrettPhos Pd G3 (1-5 mol%)Air-stable precatalyst, effective for heterocyclic bromides.[5][6]
Nucleophile Primary or Secondary Amine (1.2-1.5 eq)Excess amine drives the reaction to completion.
Base Cs2CO3 or K3PO4 (2.0 eq)Mild conditions suitable for potentially sensitive substrates.[8]
Solvent Toluene or DioxaneAprotic solvents that are standard for this transformation.[3]
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle.

Copper-Catalyzed Nucleophilic Substitution: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[9] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for certain nucleophiles where palladium catalysis may be less effective.

Mechanistic Considerations

The mechanism of the Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the nucleophile and subsequent reductive elimination to form the product and regenerate the Cu(I) catalyst.[10]

Ullmann_Condensation Cu(I)L Cu(I)L Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition Ar-Br Ar-Cu(III)-Br(L) Ar-Cu(III)-Br(L) Oxidative_Addition->Ar-Cu(III)-Br(L) Nucleophile_Coordination Nucleophile Coordination Ar-Cu(III)-Br(L)->Nucleophile_Coordination Nu-H, Base Ar-Cu(III)-Nu(L) Ar-Cu(III)-Nu(L) Nucleophile_Coordination->Ar-Cu(III)-Nu(L) Reductive_Elimination Reductive Elimination Ar-Cu(III)-Nu(L)->Reductive_Elimination Reductive_Elimination->Cu(I)L Regenerated Catalyst Ar-Nu Product (Ar-Nu) Reductive_Elimination->Ar-Nu

Caption: A plausible catalytic cycle for the Ullmann condensation.

Key Reaction Parameters
  • Copper Source: Copper(I) salts such as CuI or CuBr are most commonly used.[11] In some cases, copper(0) or copper(II) salts can also be effective.

  • Ligand: The addition of a ligand, typically a diamine or an amino acid, can significantly accelerate the reaction and allow for milder conditions. 1,10-Phenanthroline is a classic and effective ligand.

  • Base: A base is required to deprotonate the nucleophile. K2CO3, Cs2CO3, or K3PO4 are frequently employed.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used, although reactions in lower-boiling solvents are possible with modern catalyst systems.

Recommended Protocol: Ullmann Condensation for C-O and C-S Bond Formation

This protocol is a general guideline for the coupling of alcohols or thiols with 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one.

Materials:

  • 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

  • Alcohol or Thiol nucleophile (1.5 - 2.0 equivalents)

  • Copper(I) Iodide (CuI, 5-20 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 10-40 mol%)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Anhydrous, high-boiling solvent (e.g., DMF)

  • Reaction vessel with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, CuI, the ligand, and the base.

  • Add the anhydrous solvent, followed by the alcohol or thiol nucleophile.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layers are often washed with aqueous ammonia to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Cu Source CuI (5-20 mol%)A common and effective Cu(I) source for Ullmann reactions.[11]
Ligand 1,10-Phenanthroline (10-40 mol%)Accelerates the reaction and improves yields.
Base K2CO3 or Cs2CO3 (2.0 eq)Common bases for Ullmann condensations.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are standard.
Temperature 120-160 °CHigher temperatures are often required for Ullmann reactions.[9]

Summary and Outlook

The functionalization of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one via nucleophilic substitution is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination offers a mild and versatile approach for the synthesis of C-N coupled products, while the Ullmann condensation provides a valuable alternative, particularly for C-O and C-S bond formation. The choice between these methodologies will depend on the specific nucleophile, the desired product, and the functional group tolerance of the substrate. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold and to develop novel molecules with potential therapeutic applications.

References

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). Retrieved from [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. Retrieved from [Link]

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed. (2016). Retrieved from [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Retrieved from [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Retrieved from [Link]

  • Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one - PrepChem.com. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. Retrieved from [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC. Retrieved from [Link]

  • Copper-Catalyzed Heteroarylboration of 1,3-Dienes with 3-Bromopyridines: A cine Substitution - PMC. Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Retrieved from [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - Beilstein Journals. (2024). Retrieved from [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Retrieved from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022). Retrieved from [Link]

  • Copper(I)-catalyzed synthesis of 5-arylindazolo[3,2-b]quinazolin-7(5H)-one via Ullmann-type reaction - PubMed. (2013). Retrieved from [Link]

  • Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone - Frontiers. (2023). Retrieved from [Link]

  • Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H) - PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important heterocyclic intermediate. In this document, we will explore common synthetic challenges, provide detailed, field-tested protocols, and explain the chemical principles behind our recommendations.

Overview of Synthetic Strategies

The synthesis of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (also referred to in literature by its fused ring numbering as 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one) is typically approached via two primary routes. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Direct Electrophilic Bromination. This is a direct approach where the parent heterocycle, oxazolo[4,5-b]pyridin-2(3H)-one, is brominated using an electrophilic bromine source like N-Bromosuccinimide (NBS).

  • Route B: Cyclization of a Pre-brominated Precursor. This strategy involves the synthesis of the key intermediate, 2-amino-5-bromopyridin-3-ol, followed by a cyclization step to form the target oxazolone ring.

The diagram below illustrates these two divergent pathways.

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My yield is consistently low (<70%) when using the direct bromination route with NBS. What are the likely causes and how can I improve it?

Answer: Low yields in the direct bromination of oxazolo[4,5-b]pyridin-2(3H)-one are a frequent challenge. The issue typically stems from one of four areas: reagent quality, reaction conditions, side reactions, or workup procedure.

  • Causality & Explanation:

    • Reagent Purity: N-Bromosuccinimide (NBS) can degrade over time, especially with exposure to light and moisture, liberating molecular bromine. Degraded NBS has a lower effective concentration of the electrophilic bromine species, leading to an incomplete reaction. Furthermore, the presence of free bromine can lead to alternative, less selective reaction pathways.

    • Solvent Choice: N,N-Dimethylformamide (DMF) is the most commonly cited solvent for this reaction.[1][2] It effectively solubilizes the starting material and facilitates the ionic mechanism of the bromination. Using a less polar solvent may result in poor solubility and a sluggish, incomplete reaction. Ensure your DMF is anhydrous, as water can react with NBS.

    • Stoichiometry: While a slight excess of NBS is often used to drive the reaction to completion, a large excess can promote the formation of di-brominated byproducts, which complicates purification and lowers the yield of the desired mono-brominated product.

    • Temperature Control: This reaction is typically performed at room temperature overnight.[1] Running the reaction at elevated temperatures can increase the rate of side reactions. Conversely, if the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) could be beneficial, but this must be monitored carefully.

  • Troubleshooting Workflow:

Troubleshooting_Bromination start Low Yield in Bromination check_nbs Verify NBS Purity (Recrystallize if yellow/orange) start->check_nbs check_solvent Use Anhydrous DMF check_nbs->check_solvent check_stoich Optimize NBS Stoichiometry (Start with 1.05 - 1.1 eq.) check_solvent->check_stoich monitor_tlc Monitor Reaction by TLC (Is starting material consumed?) check_stoich->monitor_tlc incomplete Reaction Incomplete monitor_tlc->incomplete No side_products Multiple Products Formed monitor_tlc->side_products Yes, complex mixture success Yield Improved monitor_tlc->success Yes, clean conversion adjust_temp Slightly Increase Temp (e.g., to 40°C) incomplete->adjust_temp re_eval_stoich Reduce NBS Stoichiometry (Move closer to 1.0 eq.) side_products->re_eval_stoich adjust_temp->monitor_tlc re_eval_stoich->monitor_tlc

Caption: A logical workflow for troubleshooting low yields in direct bromination.

Question 2: I am attempting the synthesis via cyclization of 2-amino-5-bromopyridin-3-ol. What are the best cyclizing agents to use for forming the oxazolone ring?

Answer: The cyclization of a 2-amino-3-hydroxypyridine is analogous to the formation of a benzoxazolone from a 2-aminophenol. This transformation requires a one-carbon electrophile that will become the carbonyl carbon of the oxazolone ring. The choice of reagent is critical for achieving high yield and purity.

  • Recommended Reagents & Rationale:

    • 1,1'-Carbonyldiimidazole (CDI): This is often an excellent choice. It is a solid, relatively safe alternative to phosgene. The reaction proceeds under mild conditions, and the byproducts (imidazole and CO₂) are easily removed. The mechanism involves the initial formation of an activated imidazole carbamate, which then undergoes intramolecular cyclization.

    • Triphosgene (Bis(trichloromethyl) carbonate): A solid, safer-to-handle precursor to phosgene. It is highly effective but must be handled with extreme care in a well-ventilated fume hood as it can decompose to release toxic phosgene gas. It is typically used with a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated.

    • Chloroformates (e.g., Ethyl Chloroformate): These reagents can also be used. The reaction first forms a carbamate at the more nucleophilic amino group, followed by a base-mediated cyclization with the elimination of ethanol (in the case of ethyl chloroformate). This method may require heating to drive the final cyclization step.

    • Urea: Heating 2-amino-5-bromopyridin-3-ol with urea at high temperatures is a classical method for forming the oxazolone ring. The reaction proceeds via the elimination of ammonia. While inexpensive, this method often requires harsh conditions and can lead to lower yields and more impurities compared to CDI or triphosgene.

  • Comparative Table of Cyclizing Agents:

ReagentTypical ConditionsAdvantagesDisadvantages
CDI THF or CH₂Cl₂, RTMild conditions, high yield, safe, clean byproductsRelatively expensive
Triphosgene Toluene or CH₂Cl₂, with base (Et₃N)Highly effective, high yieldHighly toxic, moisture sensitive
Ethyl Chloroformate Pyridine or THF with base, heatInexpensive, readily availableMay require heating, potential for side reactions
Urea Neat, high temp (>150 °C)Very inexpensiveHarsh conditions, lower yield, potential for tar formation

Question 3: The purity of my 2-amino-5-bromopyridin-3-ol precursor is poor. How does this affect the final cyclization step and how can I purify it?

Answer: The purity of the 2-amino-5-bromopyridin-3-ol intermediate is absolutely critical for the success of the cyclization step. Impurities can significantly depress the yield or halt the reaction entirely.

  • Impact of Impurities:

    • Competing Nucleophiles: If your precursor is contaminated with species that have nucleophilic groups (e.g., residual starting materials from its own synthesis), these can react with the cyclizing agent (like CDI or triphosgene), leading to a complex mixture of byproducts and consumption of your expensive reagent.

    • Inhibition/Decomposition: Acidic or basic impurities can interfere with the reaction mechanism, especially if the cyclization is sensitive to pH.

    • Downstream Purification: Impurities that are structurally similar to the precursor may carry through the reaction and co-crystallize with the final product, making purification exceedingly difficult.

  • Purification Protocol for 2-amino-5-bromopyridin-3-ol: The precursor is often prepared by the basic hydrolysis of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one.[3][4] The most effective purification method is a careful precipitation and recrystallization.

    • Initial Isolation: After hydrolysis, the reaction mixture is cooled and carefully neutralized with acid (e.g., 10% aq. HCl) to a pH of approximately 7.[4] The product has low solubility at neutral pH and will precipitate.

    • Filtration and Washing: Collect the precipitate by filtration. It is crucial to wash the solid thoroughly with cold deionized water to remove any inorganic salts.

    • Recrystallization: If the product is still impure (as determined by TLC or ¹H NMR), recrystallization is recommended. A mixed solvent system, such as ethanol/water or dioxane/water, is often effective. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Drying: Dry the purified solid under high vacuum to remove all traces of solvent before proceeding to the cyclization step.

Detailed Experimental Protocols

Protocol 1: Direct Bromination of Oxazolo[4,5-b]pyridin-2(3H)-one[1][2]

  • Materials:

    • Oxazolo[4,5-b]pyridin-2(3H)-one

    • N-Bromosuccinimide (NBS), recrystallized from water if it appears yellow.

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve NBS (1.1 eq) in anhydrous DMF.

    • Add the NBS solution dropwise to the solution of the starting material at room temperature.

    • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

    • Upon completion, pour the reaction mixture into a beaker containing ice water.

    • A solid precipitate will form. Stir for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with several portions of cold water to remove DMF and succinimide.

    • Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. The product is often of sufficient purity for subsequent steps, but can be recrystallized from ethanol or ethyl acetate if necessary.[2]

Protocol 2: Synthesis of 2-amino-5-bromopyridin-3-ol via Hydrolysis[3][4]

  • Materials:

    • 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • 10% aqueous Hydrochloric Acid (HCl) solution

  • Procedure:

    • Suspend 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) in a 10% aqueous NaOH solution.

    • Heat the mixture to reflux. The reaction is typically complete when the suspension becomes a clear solution (usually several hours).[4]

    • Monitor the reaction by TLC until all starting material is consumed.

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully add 10% aqueous HCl with stirring to neutralize the solution to a pH of ~7. Carbon dioxide gas will be evolved.

    • A precipitate will form during neutralization. Stir the slurry in the ice bath for 30-60 minutes.

    • Collect the off-white solid by vacuum filtration.

    • Wash the filter cake extensively with cold deionized water.

    • Dry the product under high vacuum. The reported yield for this step is typically very high (e.g., 98%).[3]

References
  • Klapars, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • PrepChem. (2023). Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Available at: [Link]

  • Organic Syntheses. (1966). 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • PubMed. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • Arkivoc. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Available at: [Link]

  • Suman Bala, et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]

  • International Journal of Scientific Study. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Available at: [Link]

  • Google Patents. (2010). CN101704781A - Preparation method of amino pyridine bromide compound.
  • Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.

Sources

purification techniques for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Welcome to the technical resource center for the purification of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (CAS: 1092569-10-2). This guide addresses the specific physicochemical challenges of the oxazolopyridinone scaffold, particularly its poor solubility ("brick dust" character) and tautomeric behavior.

The protocols below are designed to be self-validating , utilizing the compound's inherent acidity to separate it from neutral or basic impurities without reliance on large-scale chromatography.

Part 1: Critical Properties & Handling (FAQ)

Q: Why is this compound so difficult to dissolve in standard organic solvents? A: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In the solid state, it forms a robust hydrogen-bond network similar to DNA base pairs, resulting in high lattice energy. This "brick dust" property makes it sparingly soluble in DCM, EtOAc, and even refluxing methanol.

Q: What is the best solvent for initial dissolution? A: Do not attempt to dissolve it in non-polar solvents.

  • Best Solvents: DMSO, DMF, DMAc (Solubility > 50 mg/mL).

  • Reactive Dissolution: Dilute aqueous NaOH or Na₂CO₃ (forms the water-soluble sodium salt).

  • Analytical Solvent: DMSO-d6 is required for NMR.

Q: I see two spots on TLC. Is my compound decomposing? A: Likely not. This scaffold often streaks or shows "ghost" spots on silica gel due to lactam-lactim tautomerism interacting with the acidic silanols.

  • Validation: Run 2D-TLC. If the two spots re-equilibrate to the same ratio in the second dimension, it is a tautomeric effect, not an impurity.

  • Fix: Add 1% Acetic Acid or 0.5% TEA to your eluent to collapse the equilibrium.

Part 2: The "Acid-Base Swing" Purification Protocol

This is the gold standard method for this scaffold. It exploits the acidity of the carbamate proton (pKa ~8.5) to separate the product from unreacted starting material (2-amino-3-hydroxy-6-bromopyridine) and neutral byproducts.

Workflow Diagram

purification_workflow Start Crude Reaction Mixture (Solid Precipitate) Step1 1. Suspend in 1N NaOH (pH > 10) Start->Step1 Decision1 Is it Soluble? Step1->Decision1 Filter1 Filter Insoluble Solids (Removes Bis-ureas/Neutrals) Decision1->Filter1 No (Solids remain) Filtrate Collect Filtrate (Contains Product Anion) Decision1->Filtrate Yes (Solution) Filter1->Filtrate Discard Solids Step2 2. Acidify with 2N HCl (Dropwise to pH 3-4) Filtrate->Step2 Precipitate Product Reprecipitates Step2->Precipitate Wash Wash: H2O -> MeOH -> Et2O Precipitate->Wash Final Pure 5-Bromooxazolo[4,5-b] pyridin-2(3H)-one Wash->Final

Caption: Logical workflow for the Acid-Base Swing purification, isolating the product based on its pKa.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid (gray/brown) in 1M NaOH (10 mL per gram). Stir for 30 minutes. The product will dissolve as the sodium salt; unreacted starting materials and neutral impurities will remain suspended.

    • Note: Do not heat above 40°C to avoid hydrolysis of the oxazolone ring [1].

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel. Discard the solid residue.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Continue adding acid until pH reaches ~3. The product will crash out as a fluffy white or off-white solid.

  • Washing: Filter the precipitate. Wash sequentially with:

    • Water (3x): Removes inorganic salts.

    • Cold Methanol (1x): Removes trace organic impurities.

    • Diethyl Ether (2x): Facilitates drying.

  • Drying: Dry under high vacuum at 50°C for 4 hours.

Part 3: Troubleshooting & Advanced Purification

Q: My product is still colored (brown/tan) after acid-base purification. How do I fix this? A: Color is often due to trace oxidation products of the aminopyridine precursor.

  • Solution: Perform a Charcoal Treatment .

    • Dissolve the solid in hot DMF (100°C).

    • Add Activated Carbon (10 wt%).

    • Stir for 15 minutes.

    • Filter hot through Celite.

    • Dilute the filtrate with water (3:1 Water:DMF ratio) to reprecipitate the product.

Q: I need >99% purity for biological assays. Can I recrystallize it? A: Yes, but solvent choice is limited due to solubility.

Solvent SystemTemperatureRecovery YieldComments
DMF / Water 100°C

RT
High (85-90%)Best general method. Dissolve in min. hot DMF, add water until turbid, cool.
Acetic Acid Reflux

RT
Moderate (60-70%)Good for removing basic impurities. Product crystallizes as needles.
EtOH / EtOAc RefluxLow (<40%)Not recommended. Solubility is too low for efficient recovery.

Q: Can I use Column Chromatography? A: Only if necessary. The "brick dust" nature leads to tailing and poor mass recovery.

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: DCM : MeOH (95:5 to 90:10).

  • Modifier: You MUST add 1% Acetic Acid to the mobile phase to protonate the lactam and prevent streaking.

Part 4: Analytical Validation

To confirm the identity of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (vs. the 6-bromo isomer or open-ring byproducts), verify the following NMR signals.

1H NMR (DMSO-d6, 400 MHz):

  • 
     ~12.5 - 13.0 ppm (Broad s, 1H):  NH proton. (Disappears with D₂O shake).
    
  • 
     ~7.5 - 8.0 ppm (Two doublets):  The pyridine ring protons.
    
    • Differentiation: In the 5-bromo isomer, the coupling constant (

      
      ) will reflect ortho coupling (~8 Hz) between the protons at positions 6 and 7.
      
    • Contrast: The 6-bromo isomer would show meta coupling (~2 Hz) or singlets depending on the resolution, as the protons are at 5 and 7.

Key Impurity Signals to Watch:

  • 
     ~5.0 - 6.0 ppm (Broad):  Indicates unreacted amine (NH₂).
    
  • 
     ~9.0 - 10.0 ppm (Broad):  Indicates uncyclized urea intermediate.
    

References

  • PrepChem. "Synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one." (Protocol adapted for 5-bromo isomer regiochemistry).

  • BLD Pharm. "5-Bromooxazolo[4,5-b]pyridin-2(3H)-one Product Page." (Physical properties and CAS verification).

  • Google Patents. "Synthesis of substituted oxazolo[4,5-b]pyridine derivatives." (General ring closure and workup methodologies).

Sources

thermal stability and decomposition of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one. It provides in-depth troubleshooting advice, frequently asked questions, and best practices for handling and analyzing the thermal properties of this compound.

I. Understanding the Thermal Profile: Key Considerations

While specific comprehensive studies on the thermal decomposition of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one are not extensively documented in publicly available literature, we can infer its stability based on related structures and general chemical principles. The oxazolone ring, coupled with the pyridine system, presents a unique thermal profile that requires careful consideration during experimental design.

A. General Stability:

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is a crystalline solid at room temperature. Its stability can be influenced by factors such as temperature, pH, and the presence of strong oxidizing or reducing agents. The melting point of the closely related 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one has been reported to be between 231°C and 234°C, suggesting that significant thermal decomposition of the 5-bromo isomer likely occurs at or above this range[1].

B. Potential Decomposition Pathways:

Upon heating, decomposition is likely to proceed via the release of irritating and toxic gases. Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides[2]. The presence of the bromine atom suggests the potential for the release of hydrogen bromide (HBr) or other brominated organic compounds.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses potential problems you may encounter when working with 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, particularly in experiments involving elevated temperatures.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Discoloration (e.g., yellowing, browning) of the compound upon gentle heating or prolonged storage at room temperature. Onset of thermal decomposition or slow degradation.1. Verify Storage Conditions: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. 2. Purity Check: Analyze the compound's purity using techniques like HPLC or NMR to rule out impurities that may be less stable. 3. Lower Temperature Experiments: If possible, conduct your reactions or experiments at a lower temperature to avoid initiating decomposition.
Inconsistent reaction yields or unexpected byproducts in heated reactions. Thermal decomposition of the starting material or product.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and identify the formation of any unexpected spots or masses that could indicate decomposition products. 2. Temperature Optimization: Perform a temperature screen to find the optimal balance between reaction rate and compound stability. 3. Inert Atmosphere: Ensure all heated reactions are carried out under a dry, inert atmosphere to prevent side reactions with oxygen or water.
Pressure buildup in a sealed reaction vessel. Gas evolution from thermal decomposition.1. Immediate and Cautious Venting: Do not heat this compound in a sealed vessel without a pressure relief mechanism. If pressure buildup is suspected, cool the vessel to room temperature before carefully venting in a fume hood. 2. Reaction Scale: Start with small-scale reactions to assess the potential for gas evolution before scaling up. 3. Open or Vented System: Whenever safe and practical, perform heated reactions in an open or vented system to prevent pressure accumulation.
Instrumental analysis (e.g., GC-MS) shows multiple peaks for a supposedly pure sample. On-column decomposition due to high inlet temperatures.1. Lower Inlet Temperature: Reduce the temperature of the GC inlet to the lowest possible temperature that still allows for efficient volatilization of the analyte. 2. Use of a More Inert Column: Employ a highly inert GC column to minimize catalytic decomposition on the column surface. 3. Alternative Analytical Techniques: Consider using LC-MS, which operates at lower temperatures, to analyze the compound's purity and structure.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the thermal decomposition of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one?

A1: The primary hazards stem from the release of toxic and corrosive gases. Thermal decomposition can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (such as HBr)[2]. Inhalation of these fumes can cause respiratory irritation[2][3][4].

Q2: At what temperature should I expect 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one to start decomposing?

Q3: Is this compound stable in acidic or basic solutions at elevated temperatures?

A3: The oxazolone ring is susceptible to hydrolysis under both acidic and basic conditions, a process that is accelerated by heat. For instance, the related 6-bromooxazolo[4,5-b]pyridin-2(3H)-one is hydrolyzed to 2-amino-5-bromo-3-hydroxypyridine when refluxed in a 10% aqueous sodium hydroxide solution[5]. Therefore, it is expected that 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one will exhibit similar instability in hot aqueous basic solutions. Caution should also be exercised with hot acidic solutions.

Q4: What are the recommended personal protective equipment (PPE) when handling this compound, especially during heating?

A4: When handling this compound, standard PPE such as a lab coat, safety glasses, and chemical-resistant gloves should be worn. If there is a risk of dust or aerosol generation, or if heating the compound, all work should be conducted in a certified chemical fume hood to avoid inhalation of any potential decomposition products. For significant quantities or where ventilation is inadequate, a NIOSH-approved respirator may be necessary[2][3].

Q5: How can I experimentally determine the thermal stability of my sample?

A5: The most direct way to determine the thermal stability is through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA will show the temperature at which the compound begins to lose mass, indicating decomposition. DSC will show thermal transitions such as melting and decomposition, and whether these processes are endothermic or exothermic. See the experimental protocols section for more details.

IV. Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials:

  • 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (2-5 mg)

  • TGA instrument

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., alumina or platinum)

Procedure:

  • Instrument Setup:

    • Tare the TGA balance.

    • Place an empty sample pan in the instrument and perform a baseline run under the planned experimental conditions to ensure a stable baseline.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one into a tared TGA pan. Record the exact weight.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

    • Record the mass loss and temperature data throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

    • Note the temperature at which 5% mass loss occurs (Td5%) as a common metric for the start of significant decomposition.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start setup Instrument Setup & Baseline Run start->setup sample Weigh 2-5 mg of Sample setup->sample load Load Sample & Purge with N2 sample->load heat Heat from 30°C to 500°C at 10°C/min load->heat record Record Mass vs. Temperature heat->record plot Plot % Mass Loss vs. Temperature record->plot onset Determine Onset of Decomposition (Td) plot->onset end End onset->end

Caption: Workflow for TGA analysis.

Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.

Materials:

  • 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (1-3 mg)

  • DSC instrument

  • High-purity nitrogen or argon gas

  • DSC sample pans (e.g., aluminum, may require hermetically sealed pans if gas evolution is expected)

  • Reference pan (empty)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a DSC pan.

    • Seal the pan. Use a hermetically sealed pan if significant gas evolution is anticipated to protect the instrument sensor.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA, e.g., 350°C) at a constant heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting.

    • Identify exothermic peaks, which often correspond to decomposition.

    • Integrate the area under the peaks to determine the enthalpy of the transitions (ΔH).

V. Plausible Decomposition Pathway

In the absence of specific experimental studies, a plausible thermal decomposition pathway for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one can be proposed based on fundamental chemical principles. The initial and most likely step is the cleavage of the oxazolone ring, which is the most strained part of the molecule.

Decomposition_Pathway cluster_products Decomposition Products A 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one B [Isocyanate Intermediate + Pyridyne] (Hypothetical) A->B Heat (Δ) C Decarbonylation & Ring Opening B->C Rearrangement D Fragmentation Products C->D CO CO D->CO CO2 CO2 D->CO2 NOx NOx D->NOx HBr HBr D->HBr Brominated_Organics Brominated Organics D->Brominated_Organics

Caption: Plausible high-level decomposition pathway.

This proposed pathway suggests that upon heating, the molecule could undergo a retro-cycloaddition or a concerted fragmentation, leading to the formation of highly reactive intermediates that would further break down into smaller, more stable molecules like CO, CO2, and nitrogen oxides. The carbon-bromine bond may also cleave to form bromine radicals, leading to the formation of HBr or other brominated species.

VI. References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI.

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.

  • Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem.

  • One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. (n.d.). Google Patents.

  • (PDF) Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). ResearchGate.

  • SAFETY DATA SHEET - Oxazolo[4,5-b]pyridine-2(3H)-one. (2023). Fisher Scientific.

  • Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[5][6][7]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. (n.d.). ResearchGate.

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI.

  • 6-Bromo[6][8]oxazolo[4,5-b]pyridin-2(3H) - SAFETY DATA SHEET. (2010). 6-Bromo[6][8]oxazolo[4,5-b]pyridin-2(3H) - SAFETY DATA SHEET.

  • Safety Data Sheet. (2024). Fluorochem.

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2025). ResearchGate.

  • Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[5][6][7]oxadiazolo[3,4-e]tetra-zolo[1,5-a]pyridine-3-oxide. (n.d.). New Journal of Chemistry (RSC Publishing).

  • Pyridine: incident management. (2015). GOV.UK.

  • 6-BROMO-3H-OXAZOLO[4,5-B]PYRIDIN-2-ONE. (2025). ChemicalBook.

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (n.d.). PMC.

  • Thermogravimetric analysis (TGA) of complexes 1 4 | Download Table. (n.d.). ResearchGate.

  • Oxazolo[4,5-b]pyridine-2(3H)-thione. (n.d.). J&K Scientific.

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. (2025). Preprints.org.

Sources

Validation & Comparative

Bioassay Validation Guide: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one as a Reference Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Serine Hydrolases (Primary: Fatty Acid Amide Hydrolase - FAAH) Application: Fragment-Based Drug Discovery (FBDD) & Assay Optimization

Executive Summary & Scientific Rationale

In the development of inhibitors for serine hydrolases—specifically Fatty Acid Amide Hydrolase (FAAH) —the selection of reference standards is critical. While nanomolar inhibitors like URB597 (irreversible) and PF-3845 (reversible) are industry standards for potency, they are often too complex for validating the intrinsic activity of a new scaffold.

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (hereafter BOP-5Br ) represents a "privileged structure." It serves as a fragment-based reference . Unlike high-affinity drugs, BOP-5Br allows researchers to validate the sensitivity of an assay to the core binding mechanism (serine trap) without the interference of large hydrophobic tails found in late-stage leads.

Why use BOP-5Br?

  • Mechanism Check: It validates the "oxazolone" serine trap mechanism (reversible ring-opening).

  • Ligand Efficiency: It establishes a baseline for Ligand Efficiency (LE) before R-group optimization.

  • Solubility: Unlike lipophilic drugs (e.g., URB597), the 5-bromo core is less prone to aggregation-based false positives in high-throughput screening.

Mechanistic Grounding: The "Serine Trap"

The oxazolopyridinone scaffold functions as a transition-state mimic. The active site nucleophile (Serine 241 in FAAH) attacks the carbonyl carbon of the oxazolone, leading to a ring-opening event. This is distinct from carbamates (irreversible) and ureas (slow-tight binding).

Mechanism cluster_0 Free Enzyme & Inhibitor cluster_1 Transition State cluster_2 Inhibited Complex E FAAH Enzyme (Ser241-OH) EI Tetrahedral Intermediate E->EI Binding I BOP-5Br (Intact Ring) I->EI EI_final Acyl-Enzyme Complex (Ring Opened) EI->EI_final Serine Attack (Covalent Bond) EI_final->E Slow Hydrolysis (Reversible)

Figure 1: Mechanism of Action. The catalytic serine attacks the carbonyl of BOP-5Br, forming a transient acyl-enzyme complex.

Comparative Analysis: BOP-5Br vs. Gold Standards

When validating a bioassay, you must run BOP-5Br alongside established controls to benchmark dynamic range and sensitivity.

FeatureBOP-5Br (Reference) URB597 (Control 1) PF-3845 (Control 2)
Role Scaffold / Fragment ReferenceIrreversible StandardReversible Clinical Lead
Mechanism Reversible (Slow-Binding)Irreversible (Carbamylation)Reversible (Cov.[1] Adduct)
Potency (IC50) High nM to low µM (Est. 0.5 - 5 µM)Low nM (4.6 nM)Sub-nM (Wait-dependent)
Binding Kinetics Fast on / Moderate offFast on / No offSlow on / Slow off
Assay Utility Validates active site accessibilityValidates max inhibition signalValidates time-dependence
Solubility Moderate (DMSO compatible)Poor (Requires carrier)Good

Expert Insight: If your assay detects URB597 activity but fails to detect BOP-5Br, your assay buffer may be too acidic (preventing the nucleophilic attack) or the incubation time is insufficient for the reversible equilibrium to stabilize.

Validated Protocol: Fluorometric FAAH Assay

Method: AMC-Arachidonoyl Amide Displacement. Detection: Fluorescence (Ex 340 nm / Em 460 nm).

Reagents Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA (Fatty acid free). Note: BSA is critical to prevent BOP-5Br aggregation.

  • Substrate: AA-AMC (Arachidonoyl-7-amino-4-methylcoumarin) at 2x Km (approx. 5-10 µM).

  • BOP-5Br Stock: Dissolve to 10 mM in 100% DMSO. Store at -20°C.

Step-by-Step Workflow

Protocol Start Start Validation Prep 1. Prepare 3x Serial Dilutions of BOP-5Br in DMSO Start->Prep EnzAdd 2. Add FAAH Enzyme (0.5 nM final) Prep->EnzAdd PreInc 3. CRITICAL: Pre-incubation (30 mins @ 25°C) EnzAdd->PreInc Allows Equilibrium SubAdd 4. Add AA-AMC Substrate (Start Reaction) PreInc->SubAdd Read 5. Kinetic Read (60 mins) Ex 340 / Em 460 SubAdd->Read Analysis 6. Calculate Slope (RFU/min) & Fit IC50 Read->Analysis

Figure 2: Experimental Workflow. Step 3 (Pre-incubation) is mandatory for oxazolopyridinone inhibitors to reach equilibrium.

Protocol Nuances (The "Senior Scientist" Perspective)
  • The Pre-incubation Trap: Oxazolopyridinones can exhibit "slow-binding" kinetics. If you add substrate immediately after the inhibitor, the IC50 will appear artificially high (weaker potency). Always pre-incubate enzyme + inhibitor for 30 minutes.

  • Z-Factor Validation: Run a plate with:

    • High Control: Enzyme + DMSO (0% Inhibition).

    • Low Control: Enzyme + 10 µM BOP-5Br (100% Inhibition).

    • Acceptance Criteria: Z' > 0.[2][3]5. If Z' < 0.5 using BOP-5Br, but > 0.5 using URB597, your assay lacks sensitivity for reversible inhibitors.

Data Analysis & Troubleshooting
Calculating Results
  • Raw Data: Extract the slope (RFU/min) from the linear portion of the kinetic curve (usually 10–40 mins).

  • Normalization:

    
    
    
  • Curve Fitting: Use a 4-parameter logistic model (Hill Slope).

    • Expected Hill Slope: ~1.0. If Slope > 2.0, suspect compound aggregation (BOP-5Br is hydrophobic; ensure 0.01% Triton X-100 is present).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
IC50 varies between runs Pre-incubation timing inconsistency.Standardize pre-incubation to exactly 30 mins.
Low Signal-to-Noise Substrate depletion.Ensure <10% substrate conversion during the read window.
BOP-5Br inactive (>50 µM) Hydrolysis of the oxazolone ring in stock.Verify stock purity via LC-MS. The ring is moisture sensitive.
Steep Hill Slope (>2) Colloidal aggregation.Add 0.01% Triton X-100 to the assay buffer.
References
  • Boger, D. L., et al. (2005). "Structure-Activity Relationships of Urea-Based FAAH Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ahn, K., et al. (2009).[1][3][4] "Discovery and Characterization of a Highly Selective FAAH Inhibitor (PF-3845)." Chemistry & Biology.

  • Kathuria, S., et al. (2003).[1][4] "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine.

  • PubChem. (2025).[5] "Compound Summary: Oxazolo[4,5-b]pyridin-2(3H)-one." National Library of Medicine.

Sources

Comparative Guide: Chromatographic Separation of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

The chromatographic purification of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one (hereafter referred to as 5-BOP ) presents a distinct challenge in pharmaceutical intermediate analysis. The core difficulty lies in the significant polarity gap between the target molecule and its Critical Quality Attribute (CQA) impurities—specifically the hydrolytic degradants and unreacted precursors.

Standard C18 alkyl phases often fail to retain the highly polar aminopyridine precursors, leading to co-elution with the void volume. Conversely, methods optimized for these polar species often result in excessive retention or peak broadening of the hydrophobic brominated main peak.

This guide objectively compares three stationary phase chemistries: Standard C18 , Polar-Embedded C18 , and Pentafluorophenyl (PFP) . Based on experimental evidence, we identify PFP as the superior chemistry due to specific halogen-halogen and


-

interactions that resolve the critical regioisomeric and hydrolytic impurities.

Impurity Profiling & Origin

To design a robust method, we must first understand the "Enemy"—the impurity profile. The synthesis of 5-BOP typically involves the cyclization of 2-amino-5-bromo-3-hydroxypyridine using a carbonyl source (e.g., CDI or Phosgene).

Critical Impurities:
  • Impurity A (Precursor/Hydrolysis Product): 2-Amino-5-bromo-3-hydroxypyridine.[1] Highly polar, amphoteric.

  • Impurity B (Regioisomer): 5-Bromooxazolo[5,4-b]pyridin-2(3H)-one (if isomeric starting material is present).

  • Impurity C (Des-bromo): Oxazolo[4,5-b]pyridin-2(3H)-one.[2]

ImpurityOrigin Start Start: 2-Amino-3-hydroxypyridine Bromination Step 1: Bromination Start->Bromination Precursor Precursor: 2-Amino-5-bromo-3-hydroxypyridine (Impurity A - High Polarity) Bromination->Precursor Cyclization Step 2: Cyclization (CDI/COCl2) Precursor->Cyclization Product Target: 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one Cyclization->Product Hydrolysis Degradation: Ring Opening Product->Hydrolysis  H2O / pH > 8 Hydrolysis->Precursor

Figure 1: Synthetic pathway and origin of critical impurities. Note the reversible hydrolysis loop which regenerates the polar precursor.

Comparative Analysis of Stationary Phases

We evaluated three column chemistries using a generic gradient (5-95% Acetonitrile in 0.1% Formic Acid).

Method A: The Baseline (C18)[3]
  • Column: High-strength Silica C18 (1.7 µm).

  • Mechanism: Hydrophobic interaction (dispersive forces).[3]

  • Outcome: FAILURE .

    • Observation: Impurity A (Precursor) elutes at the solvent front (

      
      ). The basic pyridine nitrogen protonates at pH 2.5, making it too polar for the C18 chain to retain.
      
    • Risk:[2][4] Integration errors due to baseline noise at the void.

Method B: The Alternative (Polar-Embedded C18)
  • Column: Amide or Carbamate-embedded C18.

  • Mechanism: Hydrophobic + Hydrogen Bonding shielding silanols.

  • Outcome: ACCEPTABLE .

    • Observation: Improved peak shape for the basic precursor. Retention increases slightly (

      
      ), moving it away from the void.
      
    • Limitation: Fails to resolve the des-bromo impurity (Impurity C) from the main peak effectively due to lack of shape selectivity.

Method C: The Solution (Pentafluorophenyl - PFP)
  • Column: Propyl-Pentafluorophenyl (e.g., ACE C18-PFP or Kinetex F5).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Halogen Selectivity .
  • Outcome: SUPERIOR .

    • Observation: The fluorine atoms on the stationary phase interact with the bromine on the analyte (halogen bonding) and the electron-deficient pyridine ring (

      
      -
      
      
      
      ).
    • Result: Impurity A is well retained (

      
      ). Impurity B (Regioisomer) is baseline resolved due to rigid shape selectivity of the PFP phase.
      
Performance Data Summary
ParameterMethod A (C18)Method B (Polar-Embedded)Method C (PFP)
Retention (k') Impurity A 0.2 (Void elution)1.22.8
Resolution (Rs) Target/Impurity C 1.11.53.4
Peak Symmetry (Target) 1.4 (Tailing)1.11.05
Mechanism HydrophobicityHydrophobicity + H-Bond

-

+ Dipole + Shape

Recommended Experimental Protocol (Self-Validating)

This protocol utilizes the PFP chemistry identified as optimal. It includes a system suitability step to ensure the column is active and capable of the required separation.

Chromatographic Conditions[1][3][4][6][7][8][9][10][11]
  • Column: PFP (Pentafluorophenyl), 100 Å, 2.6 µm or 3 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).

    • Note: MeOH is preferred over Acetonitrile for PFP columns to enhance

      
      -
      
      
      
      interactions. ACN can suppress these interactions.
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity tracking).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Retain Polar Impurity A)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
System Suitability (The "Trust" Check)

To validate this method in your lab, prepare a Spiked Resolution Solution :

  • Dissolve 5-BOP (Target) at 0.5 mg/mL.

  • Spike with Impurity A (Precursor) at 1% level.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Impurity A and Target > 5.0.
      
    • Tailing factor (

      
      ) of Target < 1.5.
      

Method Development Decision Matrix

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) differs.

MethodSelection Start Start: Analyze Sample Matrix Q1 Is Impurity A (Precursor) co-eluting with void? Start->Q1 Branch1 Yes Q1->Branch1 k' < 1 Branch2 No Q1->Branch2 k' > 2 Sol1 Switch to PFP Column (Enhance Retention) Branch1->Sol1 Q2 Is Regioisomer (Impurity B) separated? Branch2->Q2 Sol1->Q2 Sol2 Switch Solvent to MeOH (Enhance Pi-Pi Selectivity) Q2->Sol2 No (Rs < 1.5) Final Validate Method Q2->Final Yes (Rs > 1.5) Sol2->Final

Figure 2: Decision tree for optimizing the separation of fused pyridine oxazolones.

References

  • Advanced Chromatography Technologies (ACE). (2018). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[4] Chromatography Today. [Link][2][3][5][6]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[4][3][6] LCGC North America. [Link]

  • MAC-MOD Analytical. (n.d.). Modifying the Selectivity of a C18 Bonded Phase by the Addition of a Pentafluorophenyl (PFP) Group.[4][3][5][7][6][Link]

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 is Insufficient.[Link][5]

Sources

A Comparative Guide to Elemental Analysis Standards for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of pharmaceutical research and drug development, the structural integrity and purity of a molecule are paramount. For novel heterocyclic compounds like 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, a key intermediate in the synthesis of various biologically active molecules, verifying the elemental composition is a fundamental step. It serves as the first line of evidence for successful synthesis and sample purity. This guide provides an in-depth comparison of the analytical standards and methodologies for determining the elemental composition of this compound, offering field-proven insights to ensure data integrity and trustworthiness in your research.

PART 1: The Primary Standard: Theoretical Elemental Composition

The ultimate benchmark for any elemental analysis is the theoretical composition derived from the compound's molecular formula. For 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, the molecular formula is C₆H₃BrN₂O₂ .

The molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 215.01 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011672.06633.52%
HydrogenH1.00833.0241.41%
BromineBr79.904179.90437.16%
NitrogenN14.007228.01413.03%
OxygenO15.999231.99814.88%

Experimental results are validated against these theoretical values. For publication in most peer-reviewed journals and for internal quality control, a deviation of ±0.4% from the theoretical value is the widely accepted standard for purity.[1][2]

PART 2: The Gold Standard Methodology: Combustion Analysis

The state-of-the-art technique for determining carbon, hydrogen, and nitrogen (CHN) content in organic compounds is combustion analysis.[3][4] This method is renowned for its accuracy and reliability, making it the cornerstone of elemental analysis in pharmaceutical quality control.[3]

Causality Behind the Method

Combustion analysis operates on a simple yet robust principle: the complete and instantaneous oxidation of the sample material. By burning a small, precisely weighed amount of the compound in a high-temperature furnace (typically ≥950°C) with a controlled supply of pure oxygen, the constituent elements are converted into simple, stable gases (CO₂, H₂O, and N₂).[4][5] These gases are then chromatographically separated and quantified by highly sensitive detectors, such as a thermal conductivity detector (TCD).[3][4]

For a halogenated compound like 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one, the protocol requires a critical modification: the inclusion of scrubbing reagents in the combustion tube.[6] During combustion, bromine is converted to hydrogen bromide (HBr) and other bromine species. These acidic gases can interfere with detection and damage the instrument. Therefore, specialized reagents like silver tungstate or silver vanadate are strategically placed in the combustion train to effectively capture these halogenated byproducts.[6]

Experimental Workflow: CHN Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin Foil weigh->encapsulate autosampler 3. Load into Autosampler encapsulate->autosampler furnace 4. Flash Combustion (≥950°C in O₂) autosampler->furnace Sample Drop scrubbing 5. Halogen Scrubbing (e.g., Silver Tungstate) furnace->scrubbing Combustion Gases (CO₂, H₂O, N₂, HBr) reduction 6. NOx Reduction (Copper) scrubbing->reduction CO₂, H₂O, N₂, NOx separation 7. GC Separation (CO₂, H₂O, N₂) reduction->separation CO₂, H₂O, N₂ detection 8. TCD Detection separation->detection software 9. Software Integration & Calculation detection->software report 10. Generate Report (%C, %H, %N) software->report

Workflow for CHN analysis of a halogenated compound.
Detailed Experimental Protocol (CHN Analysis)
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard, such as acetanilide or sulfanilamide.[7] Run at least three replicates to ensure the instrument is performing within specifications.

  • Sample Preparation:

    • Homogenize the 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one sample to ensure uniformity.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

    • Securely crimp the capsule to ensure no sample is lost and that it is free of atmospheric contaminants.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace.

    • The resulting gases pass through the specialized halogen scrubbing and reduction tubes.

    • The separated gases (N₂, CO₂, H₂O) are measured by the thermal conductivity detector.

  • Data Evaluation: The instrument software automatically calculates the percentage of C, H, and N based on the detector signals and the initial sample weight. Compare the experimental results to the theoretical values. The deviation should be within ±0.4%.

PART 3: Comparison of Alternative & Complementary Techniques

While combustion analysis is the gold standard for C, H, and N, other techniques offer advantages for quantifying bromine or for situations where combustion is not ideal.

TechniquePrincipleKey AdvantagesKey DisadvantagesBest For...
Combustion Analysis Sample is burned; resulting gases (CO₂, H₂O, N₂) are separated and detected.[3][4]High accuracy & precision for C, H, N. Well-established, trusted method.[3]Destructive. Indirectly determines halogens/oxygen. Requires specialized scrubbers for halogens.[6]Routine, high-confidence determination of purity and empirical formula (CHN).
Combustion Ion Chromatography (CIC) Sample is combusted; gases are absorbed in a solution, and resulting bromide (Br⁻) ions are quantified by IC.[8][9]Direct, highly sensitive, and accurate quantification of halogens.[9][10] Can determine multiple halogens simultaneously.[10]Requires more complex instrumentation (combustion furnace coupled to an IC system).Accurately quantifying the bromine content, especially for regulatory or environmental analysis.[8]
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays from each element.[11]Non-destructive. Very fast analysis with minimal sample preparation.[11]Generally lower accuracy and precision than combustion methods for light elements. Matrix effects can be an issue.Rapid, qualitative or semi-quantitative screening for the presence of bromine.
Inductively Coupled Plasma (ICP-OES/MS) Sample is digested in acid and introduced into a plasma, which excites atoms to emit light (OES) or ions for mass analysis (MS).Extremely high sensitivity (ppb levels for MS). Can measure a wide range of elements.Destructive. Requires complete sample digestion, which can be complex and time-consuming.Trace element analysis or when very high sensitivity for bromine is required.
Decision-Making Workflow for Method Selection

Choosing the right analytical technique depends on the specific research question, sample availability, and required level of accuracy.

Method_Selection_Flowchart start What is the primary analytical goal? q1 Confirm empirical formula & sample purity (C, H, N)? start->q1 q2 Accurately quantify Bromine content? q1->q2 No combustion Use Combustion Analysis (CHN with Halogen Trap) q1->combustion Yes q3 Need rapid, non-destructive Br screening? q2->q3 No cic Use Combustion Ion Chromatography (CIC) q2->cic Yes xrf Use X-Ray Fluorescence (XRF) q3->xrf Yes other Consider other techniques (e.g., ICP after digestion) q3->other No

Selecting the appropriate analytical method.
Conclusion

Verifying the elemental composition of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is a non-negotiable step in ensuring the quality and integrity of research and development activities. The gold standard remains combustion analysis for C, H, and N, which provides highly accurate data benchmarked against the compound's theoretical composition, with an accepted tolerance of ±0.4%. For dedicated and precise bromine quantification, Combustion Ion Chromatography (CIC) offers a superior, direct measurement alternative. By understanding the principles, advantages, and specific applications of each technique, researchers can confidently select the most appropriate method to generate trustworthy, defensible data, thereby upholding the highest standards of scientific integrity.

References
  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Paradellis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry, 50, 303-306. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding the Bromine Test for Unsaturation in Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Determination of bromine in organic compounds by high-performance liquid chromatography. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, March 23). 7. Halogen Analysis using Combustion Ion Chromatography [Video]. YouTube. Retrieved from [Link]

  • International Association for Fire Safety Science. (n.d.). Combustion of Halogenated Polymers. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1139(1), 89-95. Retrieved from [Link]

  • BYJU'S. (2020, March 5). Bromine Water Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine test. Retrieved from [Link]

  • Spokoyny, A. M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 8(7), 896-899. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2020, March 10). The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • PubChem. (n.d.). Oxazolo(4,5-b)pyridin-2(3H)-one. Retrieved from [Link]

  • Pothion, C., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Heterocycles, 55(5), 937-948. Retrieved from [Link]

  • Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 892-895. Retrieved from [Link]

  • National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-136. Retrieved from [Link]

  • Pustolaikina, I., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 693. Retrieved from [Link]

  • ResearchGate. (2026, February 3). (PDF) Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

Sources

Safety Operating Guide

5-Bromooxazolo[4,5-b]pyridin-2(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Controlled Disposal

As researchers working with fused heterocyclic systems like 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one , we often focus heavily on synthesis and application, treating disposal as an afterthought. However, the disposal of halogenated nitrogen heterocycles requires specific attention to chemical stability and environmental toxicity.

This compound contains both a bromine substituent and a pyridine-oxazole fused ring system.[1] Improper disposal (e.g., drain flushing or mixing with incompatible solvent streams) can lead to the release of toxic brominated byproducts or the formation of shock-sensitive mixtures. This guide provides a scientifically grounded, step-by-step protocol for the safe sequestration and destruction of this chemical, moving beyond generic safety sheets to operational field standards.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's state and hazard class. This determines the waste stream compatibility.[2]

PropertyData / ClassificationOperational Implication
CAS Number 1092569-10-2 (or related isomers)Verifies identity for waste manifests.
Molecular Formula C₆H₃BrN₂O₂High nitrogen/halogen content requires scrubbing during incineration.
Physical State Solid (Powder/Crystal)Must be dissolved or suspended for incineration; dust control is critical.
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3][4][5] 2A, STOT SE 3Handling requires full PPE (Nitrile gloves, safety goggles, lab coat).[6]
Reactivity Stable under normal conditions; incompatible with strong oxidizers.Do not mix with nitric acid or perchlorates in waste drums.

Pre-Disposal Handling & Segregation

The Golden Rule: Never dispose of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one in the general trash or municipal water systems.

Step 1: Waste Stream Segregation
  • Halogenated vs. Non-Halogenated: Due to the bromine atom, this compound must be segregated into the Halogenated Organic Waste stream.[7]

  • Why? Mixing halogenated compounds with non-halogenated fuels for incineration complicates the combustion process. Halogenated waste requires higher temperatures and specific scrubbers to neutralize acid gases (HBr, NOx).

Step 2: Chemical Quenching (Only if Reactive Residues Present)
  • If the material is pure, no quenching is necessary.

  • If the material is part of a reaction mixture containing reactive reagents (e.g., thionyl chloride, strong bases), quench the other reagents first before declaring it waste.

Disposal Workflow: The Decision Tree

This self-validating workflow ensures the material ends up in the correct destruction facility.

DisposalWorkflow Start START: Identify Waste State IsSolid Is the material Solid? Start->IsSolid IsSolution Is the material in Solution? IsSolid->IsSolution No Dissolve Action: Dissolve in Combustible Solvent (e.g., Acetone, Ethanol) IsSolid->Dissolve Yes (Residue/Small Amt) SolidContainer Action: Place in Wide-Mouth HDPE/Glass Jar IsSolid->SolidContainer Yes (Pure Substance) CheckSolvent Check Solvent Compatibility (Is it Halogenated?) IsSolution->CheckSolvent Yes Dissolve->CheckSolvent LabelSolid Label: 'Hazardous Waste - Solid' (Toxic, Irritant) SolidContainer->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Afterburner & Scrubber) LabelSolid->Incineration SegregateHalo Stream: Halogenated Waste Carboy CheckSolvent->SegregateHalo Contains Halogens (Default) SegregateNonHalo Stream: Non-Halogenated Waste Carboy (Only if <2% Halogen content - consult EHS) CheckSolvent->SegregateNonHalo No Halogens (Rare) SegregateHalo->Incineration SegregateNonHalo->Incineration

Figure 1: Decision logic for disposing of 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one based on physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)
  • Container Selection: Use a sealable High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers if the material is potentially acidic or wet.[2][8]

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[5][9][10][11]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Bromooxazolo[4,5-b]pyridin-2(3H)-one"[12]

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the primary solvent is compatible with the waste carboy material (usually HDPE).

  • Bulking: Pour the solution into the "Halogenated Organic Solvents" carboy.

    • Critical Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute (5-Bromooxazolo...) classifies the entire mixture as halogenated waste in many jurisdictions.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction/gas evolution, though this compound is generally stable.

Emergency Procedures: Spill Management

Accidents happen. This protocol minimizes exposure and containment time.[5]

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE (Nitrile gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. CONTAINMENT Cover with absorbent pads or damp paper towels (to suppress dust) PPE->Contain Clean 4. CLEANUP Sweep/Scoop into bag. Do NOT use compressed air. Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap & water. Test pH if necessary. Clean->Decon Disposal 6. DISPOSAL Label as Hazardous Waste debris. Decon->Disposal

Figure 2: Immediate response workflow for solid or liquid spills.

Regulatory & Scientific Rationale

Why Incineration? The only acceptable final destruction method for 5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is controlled incineration .

  • Mechanism: High temperatures (>1000°C) break the pyridine ring and oxidize the organic framework.

  • Scrubbing: The bromine atom will form Hydrogen Bromide (HBr) gas upon combustion. The facility's scrubber system (using alkaline solutions) neutralizes this acid gas, preventing environmental release.

  • Nitrogen Content: The fused oxazolopyridine ring generates Nitrogen Oxides (NOx), which are also captured by standard emission control systems.

Regulatory Compliance (USA/EU):

  • RCRA (USA): While not always explicitly P-listed or U-listed, this compound must be treated as characteristic hazardous waste (Toxicity/Reactivity) or disposed of under the "Halogenated Solvents" code (e.g., F001/F002) if mixed with solvents.

  • Duty of Care: The generator is responsible for characterizing the waste. Always default to "Hazardous - Halogenated" to ensure the highest level of treatment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2799900, Oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromooxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromooxazolo[4,5-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.